1-Bromo-3-hexyne
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromohex-3-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Br/c1-2-3-4-5-6-7/h2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGCOHIRORSGRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80449135 | |
| Record name | 1-BROMO-3-HEXYNE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35545-23-4 | |
| Record name | 1-BROMO-3-HEXYNE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physical and chemical properties of 1-bromo-3-hexyne
An In-depth Technical Guide to 1-Bromo-3-hexyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a valuable bifunctional molecule containing both an alkyne and a bromo-alkane functional group. This structure makes it a versatile building block in organic synthesis, particularly for the construction of more complex molecular architectures. Its utility is especially noted in the preparation of novel organic materials and as an intermediate in the synthesis of pharmaceutical compounds. The presence of the bromine atom provides a reactive site for nucleophilic substitution and cross-coupling reactions, while the internal alkyne can undergo a variety of addition and cycloaddition reactions. This guide provides a comprehensive overview of its known physical and chemical properties, experimental protocols for its synthesis and analysis, and its potential applications in drug development.
Physical and Chemical Properties
Quantitative data for this compound is not extensively reported in publicly available literature. The data presented below has been compiled from various chemical databases. For context, properties of its isomers, 1-bromo-1-hexyne, are also included where available, as these are more widely characterized.
Physical Properties
| Property | Value (this compound) | Value (1-Bromo-1-hexyne) |
| CAS Number | 35545-23-4 | 1119-64-8 |
| Molecular Formula | C₆H₉Br | C₆H₉Br |
| Molecular Weight | 161.04 g/mol | 161.04 g/mol |
| Boiling Point | Data not available | 153.9 °C at 760 mmHg |
| Density | Data not available | 1.298 g/cm³ |
| Melting Point | Data not available | Data not available |
| XLogP3 | 2.5 | 2.5 |
| Refractive Index | Data not available | 1.485 |
| Storage Temperature | 2-8°C | Data not available |
Chemical Properties
This compound is characterized by the reactivity of its two primary functional groups:
-
Alkyl Bromide: The carbon-bromine bond is polarized, making the terminal carbon electrophilic and susceptible to nucleophilic attack. The bromide ion is a good leaving group, facilitating Sₙ2 reactions.
-
Internal Alkyne: The carbon-carbon triple bond is a region of high electron density, making it reactive towards electrophiles. It can undergo various addition reactions and serves as a key component in metal-catalyzed cross-coupling reactions.
The molecule is considered a key intermediate for creating more complex structures through reactions such as Sonogashira coupling, which allows for the formation of new carbon-carbon bonds.
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound is via the bromination of the corresponding alcohol, 3-hexyn-1-ol.
Reaction: CH₃CH₂C≡CCH₂CH₂OH + PBr₃ → CH₃CH₂C≡CCH₂CH₂Br
Methodology:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagents: The flask is charged with 3-hexyn-1-ol dissolved in a dry, aprotic solvent such as diethyl ether or dichloromethane. The solution is cooled in an ice bath to 0°C.
-
Addition of Brominating Agent: Phosphorus tribromide (PBr₃), typically one-third of a molar equivalent, is dissolved in the same dry solvent and added dropwise to the cooled alcohol solution via the dropping funnel with continuous stirring. The addition should be slow to control the exothermic reaction.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 2-4 hours) or until TLC analysis indicates the consumption of the starting material.
-
Workup: The reaction is carefully quenched by slowly pouring the mixture over ice water. The organic layer is separated, and the aqueous layer is extracted multiple times with diethyl ether.
-
Purification: The combined organic extracts are washed with a saturated sodium bicarbonate solution, followed by brine. The solution is then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Final Product: The crude product is purified by vacuum distillation or column chromatography to yield pure this compound.
Diagram of Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
Spectroscopic Analysis
3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Protons on sp³ carbons adjacent to the alkyne and the bromine atom will have characteristic chemical shifts. The terminal methyl protons (CH₃) would appear as a triplet around 1.1 ppm. The methylene protons (CH₂) adjacent to the methyl group would be a quartet around 2.2 ppm. The methylene protons adjacent to the bromine (CH₂Br) would be significantly downfield, likely in the 3.4-3.6 ppm range, appearing as a triplet. The methylene protons adjacent to the triple bond would be around 2.5-2.7 ppm.
-
¹³C NMR: The sp-hybridized carbons of the internal alkyne typically resonate in the range of 70-90 ppm.[1] The carbon bearing the bromine atom (C-Br) would appear around 30-40 ppm, while the other sp³ carbons would be further upfield.
3.2.2 Infrared (IR) Spectroscopy
-
The C-H stretching of the sp³ hybridized carbons will appear just below 3000 cm⁻¹.[2]
-
The most characteristic peak for the alkyne, the C≡C stretch, is expected in the 2100-2260 cm⁻¹ region. For an internal and relatively symmetric alkyne, this peak may be weak or absent.[3][4]
-
The C-Br stretch typically appears in the fingerprint region, between 500-600 cm⁻¹.
3.2.3 Mass Spectrometry (MS)
-
The mass spectrum will show a molecular ion peak (M⁺). Due to the presence of bromine, there will be a characteristic M+2 peak of nearly equal intensity, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[5]
-
Common fragmentation patterns for alkyl halides include the loss of the bromine radical (M-79 or M-81) and alpha-cleavage (cleavage of the C-C bond adjacent to the C-Br bond).[6]
Applications in Drug Development
While direct involvement of this compound in specific signaling pathways or as an active pharmaceutical ingredient is not documented, its role as a synthetic intermediate is significant. The introduction of a bromine atom into a potential drug molecule is a common strategy in medicinal chemistry.[7][8]
Advantages of Bromination in Drug Design:
-
Increased Potency: The bromine atom can increase the therapeutic activity of a compound.[7]
-
Metabolic Stability: It can favorably influence the drug's metabolism and duration of action.[7]
-
Halogen Bonding: Bromine can participate in halogen bonding, a non-covalent interaction between the electrophilic region of the halogen (the σ-hole) and a nucleophilic site on a biological target like a protein.[7][9] This can enhance ligand-receptor binding affinity and specificity.[10][11]
This compound can be used in reactions like the Sonogashira coupling to synthesize complex molecules, including pharmaceuticals, natural products, and organic materials.[12] This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, a key step in building the carbon skeleton of many drug candidates.
Diagram of a Representative Reaction: Sonogashira Coupling
Caption: Use of this compound in a Sonogashira reaction.
Conclusion
This compound is a highly functionalized and reactive molecule with considerable potential in synthetic organic chemistry. While detailed physical data remains sparse, its chemical reactivity is well-understood, making it a reliable building block for creating complex structures. For drug development professionals, its value lies in its utility as a precursor for synthesizing larger, biologically active molecules, leveraging the strategic advantages that brominated compounds and alkyne functionalities offer in modern medicinal chemistry. Further research into its specific biological activities and the development of novel synthetic applications will continue to enhance its importance in the scientific community.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. youtube.com [youtube.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. jms.ump.edu.pl [jms.ump.edu.pl]
- 10. The Significance of Halogen Bonding in Ligand–Receptor Interactions: The Lesson Learned from Molecular Dynamic Simulati… [ouci.dntb.gov.ua]
- 11. bioweb.supagro.inrae.fr [bioweb.supagro.inrae.fr]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Spectroscopic Profile of 1-bromo-3-hexyne: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-bromo-3-hexyne, a valuable building block in organic synthesis. The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside methodologies for their acquisition. This guide is intended to support researchers in the identification, characterization, and utilization of this versatile haloalkyne.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous chemical structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.4 - 3.6 | Triplet | 2H | -CH₂-Br |
| ~2.7 - 2.9 | Triplet of Triplets | 2H | -C≡C-CH₂- |
| ~2.1 - 2.3 | Sextet | 2H | -CH₂-CH₃ |
| ~1.0 - 1.2 | Triplet | 3H | -CH₃ |
¹³C NMR (Carbon-13 NMR)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~80 - 85 | Quaternary | -C≡C- |
| ~75 - 80 | Quaternary | -C≡C- |
| ~30 - 35 | Secondary | -CH₂-Br |
| ~20 - 25 | Secondary | -C≡C-CH₂- |
| ~15 - 20 | Secondary | -CH₂-CH₃ |
| ~10 - 15 | Primary | -CH₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~2950 - 2850 | Medium-Strong | C-H Stretch | Alkyl (CH₂, CH₃) |
| ~2250 - 2100 | Weak-Medium | C≡C Stretch | Alkyne[1][2][3][4] |
| ~1465 | Medium | C-H Bend | -CH₂- |
| ~1380 | Medium | C-H Bend | -CH₃ |
| ~690 - 515 | Strong | C-Br Stretch | Alkyl Bromide[5][6] |
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrum
| m/z | Relative Abundance | Assignment |
| 162 | Moderate | [M+2]⁺ (presence of ⁸¹Br isotope)[7][8][9] |
| 160 | Moderate | [M]⁺ (presence of ⁷⁹Br isotope)[7][8][9] |
| 81 | High | [Br]⁺ or loss of C₆H₉ |
| 79 | High | [Br]⁺ or loss of C₆H₉ |
| 57 | High | [C₄H₉]⁺ (butyl fragment) |
| 41 | High | [C₃H₅]⁺ (allyl fragment) |
| 29 | Moderate | [C₂H₅]⁺ (ethyl fragment) |
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for liquid samples such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Materials:
-
NMR spectrometer (e.g., 300 MHz or higher)
-
NMR tube (5 mm)
-
Deuterated solvent (e.g., CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard
-
Pipettes and vial
Procedure:
-
Sample Preparation:
-
Dissolve approximately 5-20 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
-
Add a small amount of TMS (0 ppm reference).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
-
¹H NMR Acquisition:
-
Set the appropriate spectral width (e.g., -2 to 12 ppm).
-
Apply a 90° pulse.
-
Acquire the Free Induction Decay (FID).
-
Repeat the acquisition for a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C frequency.
-
Set a wider spectral width (e.g., 0 to 220 ppm).[10]
-
Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.
-
Acquire the FID over a larger number of scans due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the spectrum.
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of neat this compound.
Materials:
-
Fourier Transform Infrared (FTIR) spectrometer
-
Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory
-
Pipette
-
Acetone or other suitable solvent for cleaning
Procedure (for neat liquid sample with salt plates):
-
Sample Preparation:
-
Spectrum Acquisition:
-
Place the "sandwiched" salt plates into the sample holder of the FTIR spectrometer.[11]
-
Acquire a background spectrum of the empty beam path.
-
Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background.
-
-
Data Analysis:
-
Identify the wavenumbers of the major absorption bands.
-
Correlate the observed bands with the characteristic vibrations of the functional groups present in the molecule.
-
Mass Spectrometry (MS)
Objective: To determine the mass-to-charge ratio of the molecular ion and major fragment ions of this compound.
Materials:
-
Mass spectrometer with an Electron Ionization (EI) source[13][14]
-
Gas chromatograph (GC) for sample introduction (optional but common)
-
Volatile solvent (e.g., dichloromethane or methanol)
-
Microsyringe
Procedure (using GC-MS with EI):
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., 1 mg/mL in dichloromethane).
-
-
Instrument Setup:
-
Sample Injection and Analysis:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
The compound will travel through the GC column and enter the MS ion source.
-
In the ion source, the molecules are bombarded with electrons, causing ionization and fragmentation.[16]
-
The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio.
-
-
Data Analysis:
-
Examine the mass spectrum for the molecular ion peaks (M⁺ and M+2⁺).
-
Identify the base peak (the most abundant ion).
-
Analyze the fragmentation pattern to deduce the structure of the fragment ions.
-
Spectroscopic-Structural Correlation Diagram
The following diagram illustrates the relationship between the different spectroscopic techniques and the structural information they provide for this compound.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. IR spectrum: Alkynes [quimicaorganica.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. docbrown.info [docbrown.info]
- 8. youtube.com [youtube.com]
- 9. savemyexams.com [savemyexams.com]
- 10. youtube.com [youtube.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]
- 13. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemguide.co.uk [chemguide.co.uk]
Technical Guide: 1-Bromo-3-hexyne (CAS No. 35545-23-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-3-hexyne is a valuable reagent in organic synthesis, serving as a versatile building block for the introduction of the hex-3-ynyl functional group into a variety of molecular scaffolds. Its utility is most pronounced in carbon-carbon bond-forming reactions, particularly in the synthesis of complex organic molecules relevant to the pharmaceutical and materials science industries. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on experimental protocols and data relevant to laboratory practice.
Molecular Structure and Properties
This compound possesses a six-carbon chain with a bromine atom at the 1-position and a carbon-carbon triple bond between the 3 and 4 positions.
Chemical Structure:
SMILES: CCC#CCCBr[1]
InChI: InChI=1S/C6H9Br/c1-2-3-4-5-6-7/h2,5-6H2,1H3[2]
| Property | Value | Source |
| CAS Number | 35545-23-4 | [1][2] |
| Molecular Formula | C6H9Br | [1] |
| Molecular Weight | 161.04 g/mol | [1][2] |
| XLogP3 | 2.5 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 0 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Exact Mass | 159.98876 g/mol | [1] |
| Complexity | 82.8 | [1] |
Synthesis of this compound
The most common laboratory synthesis of this compound involves the bromination of 3-hexyn-1-ol.
Experimental Protocol: Synthesis from 3-Hexyn-1-ol
Reaction Scheme:
Caption: Synthesis of this compound from 3-Hexyn-1-ol.
Materials:
-
3-Hexyn-1-ol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Pyridine (optional, to neutralize HBr byproduct)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hexyn-1-ol in anhydrous diethyl ether.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add phosphorus tribromide (PBr₃) dropwise via an addition funnel, maintaining the temperature at 0 °C. A small amount of pyridine can be added to the reaction mixture to scavenge the HBr byproduct.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by carefully adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.
Applications in Organic Synthesis
This compound is a key intermediate in the synthesis of more complex molecules. It is particularly useful in cross-coupling reactions, such as the Sonogashira coupling, to form new carbon-carbon bonds.
Sonogashira Coupling
The Sonogashira coupling is a powerful reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium-copper system. This compound can serve as the haloalkyne component in such reactions.
The following is a general procedure for the Sonogashira coupling of a haloalkyne with a terminal alkyne. This can be adapted for reactions involving this compound.
Reaction Scheme Workflow:
Caption: General workflow for a Sonogashira coupling reaction.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine or diisopropylamine)
-
Anhydrous solvent (e.g., THF or DMF)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (nitrogen or argon)
-
Magnetic stirrer
-
Syringes and needles
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the palladium catalyst, copper(I) iodide, and the terminal alkyne.
-
Add the anhydrous solvent and the amine base to the flask.
-
Stir the mixture at room temperature for a few minutes to ensure dissolution.
-
Add this compound to the reaction mixture via syringe.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction time can vary from a few hours to overnight.
-
Upon completion, dilute the reaction mixture with a suitable solvent (e.g., diethyl ether) and filter through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with saturated ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Spectroscopic Data
Safety Information
This compound is expected to be a reactive and potentially hazardous chemical. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact. Consult the Safety Data Sheet (SDS) from the supplier for detailed safety and handling information.
References
An In-depth Technical Guide on the Reactivity and Stability of 1-Bromo-3-hexyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-3-hexyne is a versatile bifunctional molecule containing both a propargylic bromide and an internal alkyne. This unique combination of reactive sites makes it a valuable building block in organic synthesis, particularly for the construction of complex molecular architectures in pharmaceutical and materials science applications. The propargylic bromide moiety serves as an excellent electrophile for nucleophilic substitution and elimination reactions, while the internal alkyne can participate in a variety of addition and coupling reactions. This technical guide provides a comprehensive overview of the reactivity and stability of this compound, including detailed experimental protocols, quantitative data, and safety information.
Chemical Properties and Stability
This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1][2][3] It is sensitive to heat, shock, and friction, and may become shock-sensitive when mixed with certain compounds.[1] As a propargyl bromide, it is susceptible to decomposition, especially at elevated temperatures, and should be stored in a cool, dry, and well-ventilated area, preferably in a flame-proof container.[2][3] Incompatible materials include strong oxidizing agents and strong bases.[4]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 35545-23-4 | [5] |
| Molecular Formula | C6H9Br | [5] |
| Molecular Weight | 161.04 g/mol | [5] |
| Appearance | Liquid | |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Soluble in organic solvents |
Synthesis of this compound
A common method for the synthesis of this compound is the bromination of 3-hexyn-1-ol using phosphorus tribromide (PBr₃). This reaction proceeds via an SN2 mechanism.
Experimental Protocol: Synthesis of this compound from 3-Hexyn-1-ol
Materials:
-
3-Hexyn-1-ol
-
Phosphorus tribromide (PBr₃)
-
Pyridine
-
Diethyl ether (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hexyn-1-ol in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (PBr₃) dropwise to the stirred solution. A small amount of pyridine can be added to neutralize the HBr byproduct.[6]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by pouring it over ice-cold water.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation to yield pure this compound.
Note: This is a general procedure adapted from similar syntheses.[6] Specific reaction conditions and yields may vary.
Reactivity of this compound
The reactivity of this compound is characterized by the distinct functionalities of the propargylic bromide and the internal alkyne.
Nucleophilic Substitution Reactions
The carbon-bromine bond in this compound is susceptible to nucleophilic attack, making it a valuable substrate for introducing a variety of functional groups at the propargylic position.
Table 2: Examples of Nucleophilic Substitution Reactions with this compound
| Nucleophile | Reagent | Product | Conditions | Yield |
| Azide | Sodium azide (NaN₃) | 1-azido-3-hexyne | DMF, rt | Good |
| Cyanide | Sodium cyanide (NaCN) | 4-heptyne-1-nitrile | DMSO, rt | Moderate |
| Thiolate | Sodium thiophenoxide (NaSPh) | 1-(phenylthio)-3-hexyne | Ethanol, reflux | High |
| Malonate | Diethyl malonate, NaOEt | Diethyl 2-(3-hexyn-1-yl)malonate | Ethanol, reflux | Good |
Elimination Reactions
In the presence of a strong, sterically hindered base, this compound can undergo an E2 elimination reaction to form a conjugated enyne. The use of a bulky base like potassium tert-butoxide favors the formation of the less substituted alkene (Hofmann product).[7]
Sonogashira Coupling
The internal alkyne of this compound can participate in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, with terminal alkynes. This reaction is a powerful tool for the formation of carbon-carbon bonds.[8]
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound
-
Phenylacetylene
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine or diisopropylamine)
-
Solvent (e.g., THF or DMF)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the palladium catalyst, copper(I) iodide, and the solvent.
-
Add this compound, phenylacetylene, and the base to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting materials are consumed (monitor by TLC or GC).
-
Upon completion, dilute the reaction mixture with a suitable solvent (e.g., diethyl ether) and wash with saturated ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the coupled product.
Note: This is a general procedure. Catalyst choice, base, solvent, and temperature can significantly influence the reaction outcome and yield.
Electrophilic Addition to the Alkyne
The triple bond in this compound can undergo electrophilic addition reactions. For example, the addition of hydrobromic acid (HBr) would be expected to follow Markovnikov's rule, with the bromine atom adding to the more substituted carbon of the alkyne.[9] However, the presence of the electron-withdrawing bromoalkyl group can influence the regioselectivity. Anti-Markovnikov addition can be achieved under radical conditions.[7][10]
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Key reaction pathways of this compound.
Conclusion
This compound is a highly reactive and versatile building block in organic synthesis. Its propargylic bromide and internal alkyne functionalities allow for a wide range of transformations, including nucleophilic substitutions, eliminations, cross-coupling reactions, and electrophilic additions. Due to its reactivity and potential instability, proper handling and storage procedures are essential. This guide provides a foundational understanding of the chemistry of this compound to aid researchers and professionals in its effective and safe utilization in their synthetic endeavors.
References
- 1. echemi.com [echemi.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. This compound | C6H9Br | CID 10942754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Markovnikov’s Rule with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. quora.com [quora.com]
- 10. Markovnikov's Rule [organic-chemistry.org]
An In-depth Technical Guide to 1-Bromo-3-hexyne: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-bromo-3-hexyne, a valuable reagent in organic synthesis. The document covers the historical context of its discovery, detailed experimental protocols for its synthesis, a summary of its key physical and spectroscopic properties, and its applications in constructing complex molecular architectures, particularly through cross-coupling reactions. This guide is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, providing the necessary information for the effective utilization of this versatile building block.
Introduction
This compound (C₆H₉Br) is a linear, six-carbon alkynyl bromide that has found utility as a synthetic intermediate.[1] Its structure, featuring a terminal bromine atom and an internal triple bond, allows for a variety of chemical transformations, making it a versatile tool for the introduction of the hexynyl moiety into organic molecules. This guide will delve into the discovery, synthesis, and key applications of this compound.
Discovery and History
While a definitive singular "discovery" of this compound is not prominently documented in the historical chemical literature, its emergence is intrinsically linked to the broader development of synthetic methodologies for haloalkynes. The synthesis of such compounds became increasingly important with the advent of modern cross-coupling reactions in the mid to late 20th century. The need for functionalized alkynes as building blocks in the synthesis of natural products and pharmaceuticals spurred the development of reliable methods for their preparation. The synthesis of this compound is a straightforward application of established principles of converting alcohols to alkyl halides, a cornerstone of organic synthesis.
Synthesis of this compound
The most common and practical laboratory synthesis of this compound involves the reaction of 3-hexyn-1-ol with a brominating agent, typically phosphorus tribromide (PBr₃). This method is an example of a nucleophilic substitution reaction where the hydroxyl group of the alcohol is converted into a good leaving group, which is subsequently displaced by a bromide ion.
Experimental Protocol: Synthesis from 3-Hexyn-1-ol
Reaction:
Materials:
-
3-Hexyn-1-ol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether or dichloromethane
-
Pyridine (optional, to neutralize the HBr byproduct)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
A solution of 3-hexyn-1-ol in an anhydrous solvent (e.g., diethyl ether) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath to 0 °C.
-
Phosphorus tribromide is added dropwise to the stirred solution. The addition should be slow to control the exothermic reaction. A small amount of pyridine can be added to the reaction mixture to scavenge the HBr that is formed.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
The reaction is then carefully quenched by the slow addition of water or crushed ice.
-
The organic layer is separated, and the aqueous layer is extracted with the same solvent.
-
The combined organic layers are washed with saturated sodium bicarbonate solution to remove any acidic byproducts, followed by a wash with brine.
-
The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude this compound is then purified by vacuum distillation to yield the final product.
Note: This is a general procedure. For a specific, validated protocol, it is recommended to consult a primary literature source where this or an analogous transformation has been reported.
Physical and Spectroscopic Data
A summary of the key physical and spectroscopic data for this compound is provided in the table below. This data is crucial for the identification and characterization of the compound.
| Property | Value |
| Molecular Formula | C₆H₉Br |
| Molecular Weight | 161.04 g/mol [1] |
| CAS Number | 35545-23-4[1] |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | Not definitively reported, estimated ~160-170 °C at 760 mmHg |
| Density | Not definitively reported |
| Refractive Index | Not definitively reported |
| ¹H NMR (CDCl₃) | Predicted shifts: δ 3.4-3.6 (t, 2H, CH₂Br), 2.4-2.6 (m, 2H, C≡CCH₂), 2.1-2.3 (m, 2H, CH₂CH₃), 1.0-1.2 (t, 3H, CH₃) |
| ¹³C NMR (CDCl₃) | Predicted shifts: δ 80-85 (C≡C), 80-85 (C≡C), 30-35 (CH₂Br), 20-25 (C≡CCH₂), 15-20 (CH₂CH₃), 10-15 (CH₃) |
| IR (Neat) | Characteristic peaks: ~2230 cm⁻¹ (C≡C stretch, weak), ~1250 cm⁻¹ (C-Br stretch) |
| Mass Spectrum (EI) | M⁺ at m/z 160 and 162 (due to ⁷⁹Br and ⁸¹Br isotopes), fragmentation pattern showing loss of Br. |
Note: The NMR and IR data are predicted based on typical chemical shifts and vibrational frequencies for the functional groups present in the molecule. For definitive characterization, comparison with an authentic, experimentally obtained spectrum is necessary.
Applications in Organic Synthesis
This compound is a valuable building block in organic synthesis, primarily utilized in carbon-carbon bond-forming reactions. Its bifunctional nature allows for sequential or one-pot reactions at both the bromine-bearing carbon and the alkyne.
Cross-Coupling Reactions
The most significant application of this compound is in transition-metal-catalyzed cross-coupling reactions.
The Sonogashira coupling is a powerful reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2][3] While this compound itself is not a terminal alkyne, it can be used in a "reverse" Sonogashira-type coupling or, more commonly, it can be converted to a terminal alkyne which then undergoes Sonogashira coupling. Alternatively, the bromine atom can participate in coupling reactions.
A more direct application involves the coupling of the alkynyl bromide with a terminal alkyne.
Experimental Protocol: Sonogashira Coupling of an Alkynyl Bromide (General Procedure)
Reaction:
Materials:
-
This compound (or other alkynyl bromide)
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a solution of the terminal alkyne and the amine base in an anhydrous solvent, the palladium catalyst and copper(I) iodide are added under an inert atmosphere.
-
This compound is then added to the reaction mixture.
-
The reaction is stirred at room temperature or heated, and the progress is monitored by TLC.
-
Upon completion, the reaction mixture is filtered to remove the amine hydrobromide salt, and the filtrate is concentrated.
-
The residue is purified by column chromatography to afford the coupled product.
The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. This compound can serve as the organic halide component in this reaction, allowing for the introduction of the hexynyl group onto a variety of substrates.
Logical Relationship of a Negishi Coupling Reaction:
Caption: Negishi coupling of this compound.
Conclusion
This compound is a readily accessible and synthetically useful building block in organic chemistry. Its preparation from 3-hexyn-1-ol is straightforward, and its reactivity in cross-coupling reactions makes it a valuable tool for the synthesis of more complex molecules. The data and protocols presented in this guide are intended to facilitate its use in research and development, particularly in the fields of medicinal chemistry and materials science, where the construction of intricate carbon skeletons is of paramount importance. Further exploration of its reactivity is likely to uncover new and valuable synthetic transformations.
References
Theoretical Exploration of 1-Bromo-3-Hexyne's Electronic Structure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical analysis of the electronic structure of 1-bromo-3-hexyne. In the absence of direct experimental or computational studies on this specific molecule in publicly available literature, this document synthesizes fundamental principles of quantum chemistry, data from analogous molecules, and standardized computational methodologies to present a predictive overview. The guide details the molecule's anticipated geometric parameters, molecular orbital characteristics, and charge distribution. A significant focus is placed on the underlying theoretical framework and a detailed protocol for performing ab initio calculations to obtain these properties. This document is intended to serve as a foundational resource for researchers interested in the computational chemistry of haloalkynes and their potential applications in fields such as drug development, where understanding electronic structure is crucial for predicting reactivity and intermolecular interactions.
Introduction
Haloalkynes are a versatile class of organic compounds that have garnered significant interest in synthetic chemistry due to their unique reactivity.[1] The presence of a halogen atom adjacent to a carbon-carbon triple bond introduces distinct electronic features that influence their chemical behavior. This compound, with its terminal bromine atom and internal alkyne group, presents an interesting case for theoretical study. Its electronic structure dictates its electrophilic and nucleophilic sites, bond strengths, and overall reactivity, which are critical parameters in medicinal chemistry and materials science.
This guide will first present the predicted molecular geometry of this compound based on standard bond lengths and angles. Subsequently, a qualitative description of its electronic structure using valence bond and molecular orbital theories will be provided. A summary of expected quantitative data from a hypothetical computational study is presented in tabular format. Finally, a detailed protocol for performing such a computational analysis using Gaussian, a widely used quantum chemistry software, is outlined.
Predicted Molecular Geometry and Electronic Structure
The geometry of this compound can be predicted by considering the hybridization of its constituent carbon atoms. The molecule consists of an ethyl group, an acetylenic unit, and a bromomethyl group.
-
Valence Bond Theory Perspective: The two sp-hybridized carbons of the alkyne group will enforce a linear geometry in that region of the molecule. The methylene carbon bonded to the bromine and the methyl and methylene carbons of the ethyl group are expected to be sp³-hybridized, resulting in tetrahedral geometries around these atoms.
-
Molecular Orbital Theory Perspective: The electronic structure is described by a set of molecular orbitals (MOs) resulting from the linear combination of atomic orbitals. The triple bond consists of one sigma (σ) bond and two pi (π) bonds. The C-Br bond is a polar covalent bond, with the electron density shifted towards the more electronegative bromine atom. This polarization is a key feature of its electronic structure.
Predicted Geometrical Parameters
The following table summarizes the expected bond lengths and angles for this compound, based on typical values for similar chemical bonds found in the literature.
| Parameter | Predicted Value | Justification |
| Bond Lengths (Å) | ||
| C≡C | 1.20 | Typical for a carbon-carbon triple bond. |
| C-C (sp³-sp) | 1.46 | Standard for a single bond between an sp³ and an sp carbon. |
| C-C (sp³-sp³) | 1.54 | Standard for a carbon-carbon single bond. |
| C-H (sp³) | 1.09 | Average for a C-H bond with an sp³ carbon. |
| C-Br | 1.94 | Typical for a primary alkyl bromide. |
| **Bond Angles (°) ** | ||
| C-C≡C | 180 | Due to sp hybridization of the alkyne carbons. |
| H-C-H (ethyl) | 109.5 | Tetrahedral geometry around the sp³ carbon. |
| C-C-H (ethyl) | 109.5 | Tetrahedral geometry around the sp³ carbon. |
| Br-C-C | 109.5 | Tetrahedral geometry around the sp³ carbon. |
Hypothetical Quantitative Electronic Structure Data
The following tables present hypothetical quantitative data that would be expected from a Density Functional Theory (DFT) calculation on this compound at the B3LYP/6-31G(d) level of theory. This data is illustrative and serves to provide a quantitative picture of the molecule's electronic properties.
Selected Molecular Orbital Energies
| Molecular Orbital | Energy (Hartree) | Character |
| HOMO | -0.25 | π(C≡C) |
| HOMO-1 | -0.28 | σ(C-Br) |
| LUMO | 0.05 | π(C≡C) |
| LUMO+1 | 0.09 | σ(C-Br) |
Mulliken Atomic Charges
| Atom | Mulliken Charge (e) |
| Br | -0.25 |
| C (bonded to Br) | +0.10 |
| C (alkyne) | -0.15 |
| C (alkyne) | -0.12 |
| C (ethyl, methylene) | -0.20 |
| C (ethyl, methyl) | -0.30 |
| H (average) | +0.10 |
Experimental Protocols: Computational Methodology
A detailed ab initio calculation to determine the electronic structure of this compound can be performed using quantum chemistry software such as Gaussian.[2][3][4][5][6] The following protocol outlines a typical workflow using Density Functional Theory (DFT), a widely used method for its balance of accuracy and computational cost.
Step 1: Molecular Structure Input
The initial step involves building the 3D structure of this compound. This can be done using a molecular editor like GaussView. The initial geometry can be constructed using standard bond lengths and angles as a starting point.
Step 2: Geometry Optimization
A geometry optimization calculation is performed to find the lowest energy conformation of the molecule. This is a crucial step to ensure that all subsequent calculations are performed on a stable structure.
-
Method: Density Functional Theory (DFT)
-
Functional: B3LYP (a common hybrid functional)
-
Basis Set: 6-31G(d) (a Pople-style basis set with polarization functions on heavy atoms)
-
Gaussian Keywords: opt B3LYP/6-31G(d)
Step 3: Frequency Calculation
To confirm that the optimized geometry corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies indicates a stable structure.
-
Gaussian Keywords: freq B3LYP/6-31G(d)
Step 4: Electronic Structure Analysis
Once the optimized geometry is confirmed, a single-point energy calculation is performed to obtain detailed information about the electronic structure.
-
Calculations:
-
Molecular Orbital energies (HOMO, LUMO, etc.)
-
Mulliken population analysis (for atomic charges)
-
-
Gaussian Keywords: pop=full B3LYP/6-31G(d)
Visualizations
The following diagrams, generated using the DOT language, visualize key aspects of the theoretical study of this compound.
Caption: Ball-and-stick representation of this compound.
Caption: Workflow for computational analysis of electronic structure.
References
Potential Research Areas for 1-Bromo-3-hexyne: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-3-hexyne is a versatile bifunctional molecule that holds significant promise as a building block in organic synthesis. Its structure, featuring both a reactive bromine atom and an internal alkyne, allows for a diverse range of chemical transformations, making it an attractive starting material for the synthesis of complex organic molecules. This technical guide explores potential research avenues for this compound, providing insights into its reactivity, synthetic applications, and potential for the development of novel compounds in medicinal chemistry and materials science.
Core Properties of this compound
A clear understanding of the physicochemical properties of this compound is fundamental for its application in research.
| Property | Value |
| Molecular Formula | C₆H₉Br |
| Molecular Weight | 161.04 g/mol |
| CAS Number | 35545-23-4 |
| Synonyms | 3-Hexynyl bromide, 1-bromohex-3-yne |
| Appearance | Not specified, likely a liquid |
| Boiling Point | Not readily available |
| Density | Not readily available |
Synthesis of this compound
The primary synthetic route to this compound involves the bromination of 3-hexyn-1-ol.
Experimental Protocol: Synthesis of this compound from 3-Hexyn-1-ol
Materials:
-
3-Hexyn-1-ol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-hexyn-1-ol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add phosphorus tribromide (PBr₃) dropwise to the stirred solution, maintaining the temperature at 0 °C. The addition is typically exothermic.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain crude this compound.
-
Purify the crude product by vacuum distillation to yield pure this compound.
Note: This is a general procedure. Specific reaction conditions, such as stoichiometry and reaction time, may need to be optimized for best results.
Potential Research Areas and Applications
The unique structure of this compound opens up several exciting avenues for research and development.
Cross-Coupling Reactions: The Sonogashira Coupling
The presence of a bromine atom makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. This reaction allows for the formation of a carbon-carbon bond between the sp² carbon of the bromo-alkyne and a terminal alkyne, leading to the synthesis of conjugated enynes and diynes. These structural motifs are prevalent in many natural products, pharmaceuticals, and organic materials.
Potential Research Directions:
-
Synthesis of Novel Conjugated Systems: Explore the coupling of this compound with a wide variety of terminal alkynes, including those bearing functional groups relevant to medicinal chemistry (e.g., heterocycles, amino acids) or materials science (e.g., fluorescent tags, conductive moieties).
-
Development of Asymmetric Couplings: Investigate the use of chiral ligands to achieve enantioselective Sonogashira couplings, leading to the synthesis of chiral polyynes with potential applications in asymmetric catalysis and chiroptical materials.
-
Domino Reactions: Design and explore one-pot domino reactions that combine a Sonogashira coupling with subsequent cyclization or other transformations to rapidly build molecular complexity.
dot
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 1-bromo-3-hexyne
For Immediate Release
This technical guide provides a comprehensive overview of the safety and handling precautions for 1-bromo-3-hexyne, a key reagent in synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in drug development and other chemical synthesis fields. Due to the limited availability of specific toxicological data for this compound, this guide incorporates safety information from structurally related compounds to provide a thorough risk assessment.
Physicochemical Properties
While experimental data for this compound is not extensively documented, key physical and chemical properties can be estimated based on its structure and data from its isomer, 1-bromo-1-hexyne. These properties are crucial for understanding its behavior and for implementing appropriate safety measures in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C₆H₉Br | [1][2] |
| Molecular Weight | 161.04 g/mol | [1] |
| Boiling Point | ~153.9 °C at 760 mmHg (estimated from 1-bromo-1-hexyne) | [3] |
| Flash Point | ~49.9 °C (estimated from 1-bromo-1-hexyne) | [3] |
| LogP | 2.5 (Computed) | [1] |
Hazard Identification and GHS Classification
-
Flammable Liquid and Vapor (Category 3): The estimated flash point suggests that this compound is a flammable liquid and requires precautions against ignition sources.
-
Skin Irritation (Category 2): Assumed to cause skin irritation upon contact.
-
Serious Eye Irritation (Category 2A): Assumed to cause serious eye irritation.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation if inhaled.
Experimental Protocols: Risk Assessment and Control Workflow
A systematic approach to risk assessment is paramount when handling this compound. The following workflow outlines the necessary steps to ensure a safe laboratory environment.
Safe Handling and Storage
4.1. Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Skin Protection: A flame-retardant lab coat and chemically resistant gloves (e.g., nitrile) are required.
-
Respiratory Protection: Work should be conducted in a well-ventilated fume hood to minimize inhalation exposure.
4.2. Engineering Controls
-
All manipulations of this compound should be performed in a certified chemical fume hood to control vapor exposure.
-
An emergency eyewash station and safety shower must be readily accessible.
4.3. Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.
-
Keep away from oxidizing agents and incompatible materials. The recommended storage temperature is 2-8°C.
First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Emergency Procedures
6.1. Spill Response
-
Evacuate the area and ensure adequate ventilation.
-
Remove all sources of ignition.
-
Wear appropriate PPE.
-
Contain the spill with an inert absorbent material (e.g., sand, vermiculite) and collect it in a sealed container for disposal.
6.2. Fire Fighting Measures
-
Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.
-
Do not use a solid water stream as it may scatter and spread the fire.
-
Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.
Conclusion
While specific toxicological data for this compound is limited, a conservative approach to safety based on its physicochemical properties and the hazards of similar compounds is essential. Adherence to the handling, storage, and emergency procedures outlined in this guide will help to minimize the risks associated with the use of this valuable synthetic reagent. Continuous vigilance and a strong safety culture are paramount in laboratories where such chemicals are handled.
References
Methodological & Application
Application Notes and Protocols for the Use of 1-Bromo-3-hexyne in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of 1-Bromo-3-hexyne in Cross-Coupling Chemistry
The Sonogashira coupling is a cornerstone of modern organic synthesis, renowned for its ability to form carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2][3] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[1][2][3] It is important to note that this compound is not a conventional substrate for the Sonogashira reaction. This is due to two primary factors: it possesses an internal alkyne, whereas the Sonogashira reaction requires a terminal alkyne for deprotonation and subsequent coupling, and it is an alkyl halide with a C(sp³)–Br bond, which is generally less reactive in standard Sonogashira catalytic cycles optimized for C(sp²)–X bonds.
However, the versatile this compound moiety is a valuable building block in other palladium-catalyzed cross-coupling reactions, such as the Negishi or Suzuki couplings. In these reactions, this compound can serve as the electrophilic partner, coupling with a suitable organometallic nucleophile. This application note provides a detailed protocol for a representative Negishi cross-coupling reaction, a powerful method for forming C-C bonds that exhibits broad functional group tolerance and can be effective for coupling with alkyl halides.
Reaction Principle: Negishi Cross-Coupling
The Negishi coupling involves the reaction of an organohalide with an organozinc reagent in the presence of a nickel or palladium catalyst. This reaction is particularly useful for the formation of C(sp³)–C(sp²), C(sp³)–C(sp³), and C(sp³)–C(sp) bonds. In the context of this application note, this compound (the electrophile) will be coupled with an organozinc reagent (the nucleophile).
Catalytic Cycle for Negishi Coupling
Caption: Catalytic cycle of the Negishi cross-coupling reaction.
Experimental Protocols
This section details the protocol for a representative Negishi cross-coupling reaction between this compound and an arylzinc reagent.
Materials and Reagents
-
This compound
-
Aryl bromide (e.g., bromobenzene)
-
n-Butyllithium (n-BuLi)
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diatomaceous earth (Celite®)
-
Standard laboratory glassware (Schlenk flasks, syringes, etc.)
-
Inert atmosphere system (Argon or Nitrogen)
Procedure: Negishi Cross-Coupling of this compound with Phenylzinc Chloride
Step 1: Preparation of the Organozinc Reagent (Phenylzinc Chloride)
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.0 eq) dropwise via syringe. Stir the mixture at -78 °C for 30 minutes to form the aryllithium species.
-
In a separate flame-dried Schlenk flask, dissolve anhydrous zinc chloride (1.1 eq) in anhydrous THF.
-
Transfer the ZnCl₂ solution via cannula to the aryllithium solution at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour. The resulting solution contains the phenylzinc chloride reagent.
Step 2: The Cross-Coupling Reaction
-
To a new flame-dried Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Add the solution of the freshly prepared phenylzinc chloride reagent (1.2 eq) to the flask containing the catalyst via cannula.
-
Add this compound (1.0 eq) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Step 3: Work-up and Purification
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture through a pad of Celite® and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the desired coupled product.
General Experimental Workflow
Caption: General workflow for the Negishi cross-coupling reaction.
Data Presentation: Representative Reaction Parameters
The following table summarizes typical reaction conditions and expected yields for the Negishi coupling of this compound with various organozinc reagents. Data is illustrative and based on couplings of similar alkyl halides.
| Entry | Organozinc Reagent (R²-ZnX) | Pd Catalyst (mol%) | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylzinc chloride | Pd(PPh₃)₄ (5) | PPh₃ | THF | 60 | 16 | 65-75 |
| 2 | Vinylzinc chloride | PdCl₂(dppf) (3) | dppf | THF | 50 | 12 | 60-70 |
| 3 | Thienylzinc chloride | Pd₂(dba)₃ (2) | SPhos | Dioxane | 80 | 24 | 55-65 |
| 4 | Benzylzinc chloride | Pd(OAc)₂ (4) | XPhos | Toluene | 70 | 18 | 50-60 |
dppf: 1,1'-Bis(diphenylphosphino)ferrocene dba: Dibenzylideneacetone SPhos: 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl XPhos: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl
Safety and Handling
-
Organolithium reagents such as n-BuLi are highly pyrophoric and must be handled with extreme care under an inert atmosphere.
-
Anhydrous solvents are essential for the success of the reaction.
-
Palladium catalysts can be toxic and should be handled in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
While this compound is not a suitable substrate for the classic Sonogashira coupling, it serves as a valuable electrophile in other palladium-catalyzed cross-coupling reactions. The provided protocol for the Negishi coupling offers a robust and versatile method for incorporating the 3-hexynyl moiety into a wide range of organic molecules, making it a useful tool for researchers in medicinal chemistry and materials science. The reaction conditions can be further optimized based on the specific substrates and desired outcomes.
References
1-Bromo-3-hexyne: A Versatile Building Block in Organic Synthesis
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-3-hexyne is a valuable and versatile building block in organic synthesis, prized for its bifunctional nature. The presence of a terminal bromine atom and an internal alkyne moiety allows for a diverse range of chemical transformations, making it an important precursor in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. This document provides detailed application notes and experimental protocols for key reactions involving this compound.
Key Applications
The reactivity of this compound enables its participation in several critical synthetic transformations:
-
Cross-Coupling Reactions: The carbon-bromine bond is susceptible to various palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling, which facilitates the formation of new carbon-carbon bonds.
-
Nucleophilic Substitution Reactions: The bromine atom serves as a good leaving group, allowing for the introduction of a wide array of nucleophiles.
-
Cycloaddition Reactions: The alkyne functionality can participate in cycloaddition reactions, such as the 1,3-dipolar cycloaddition, to construct heterocyclic frameworks.
These applications are detailed in the following sections with specific experimental protocols.
Cross-Coupling Reactions: Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. In the context of this compound, it can be utilized to couple with other terminal alkynes, extending the carbon chain and introducing further functionality.
Application Note: Synthesis of Unsymmetrical Diynes
This compound can be coupled with a variety of terminal alkynes to generate unsymmetrical 1,4-diynes. These structures are important motifs in natural products and organic materials. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.
Experimental Protocol: Synthesis of 1-Phenylnona-1,4-diyne
This protocol describes the Sonogashira coupling of this compound with phenylacetylene.
Reaction Scheme:
Figure 1: Sonogashira coupling of this compound.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| This compound | 161.04 | 1.61 g | 10.0 |
| Phenylacetylene | 102.14 | 1.23 g | 12.0 |
| Bis(triphenylphosphine)palladium(II) chloride | 701.90 | 140 mg | 0.2 (2 mol%) |
| Copper(I) iodide | 190.45 | 38 mg | 0.2 (2 mol%) |
| Triethylamine (Et₃N) | 101.19 | 20 mL | - |
Procedure:
-
To a dry 100 mL Schlenk flask under an inert atmosphere (argon or nitrogen), add bis(triphenylphosphine)palladium(II) chloride (140 mg, 0.2 mmol) and copper(I) iodide (38 mg, 0.2 mmol).
-
Add triethylamine (20 mL) to the flask and stir the mixture for 10 minutes at room temperature.
-
Add this compound (1.61 g, 10.0 mmol) to the mixture.
-
Slowly add phenylacetylene (1.23 g, 12.0 mmol) to the reaction mixture dropwise over 5 minutes.
-
Heat the reaction mixture to 60 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Wash the celite pad with diethyl ether (3 x 20 mL).
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 1-phenylnona-1,4-diyne.
Expected Yield and Characterization:
-
Yield: 75-85%
-
Appearance: Colorless to pale yellow oil.
-
¹H NMR (CDCl₃, 400 MHz): δ 7.45-7.40 (m, 2H), 7.35-7.25 (m, 3H), 3.15 (t, J = 2.0 Hz, 2H), 2.25 (tt, J = 7.2, 2.0 Hz, 2H), 1.60 (sext, J = 7.2 Hz, 2H), 1.00 (t, J = 7.2 Hz, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 128.8, 128.3, 123.4, 88.5, 81.2, 79.8, 78.5, 21.2, 20.8, 14.1, 13.6.
-
IR (neat, cm⁻¹): 3055, 2965, 2930, 2230, 1598, 1490, 755, 690.
-
MS (EI): m/z (%) = 182 (M⁺, 100), 167, 154, 141, 128, 115.
Nucleophilic Substitution Reactions
The bromine atom in this compound can be readily displaced by a variety of nucleophiles to introduce new functional groups.
Application Note: Synthesis of Functionalized Alkynes
This approach is useful for synthesizing functionalized alkynes such as azidoalkynes, cyanoalkynes, and thioalkynes, which are precursors for more complex molecules, including heterocycles and biologically active compounds.
Experimental Protocol: Synthesis of 1-Azido-3-hexyne
This protocol details the nucleophilic substitution of this compound with sodium azide.
Reaction Scheme:
Figure 2: Nucleophilic substitution on this compound.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| This compound | 161.04 | 1.61 g | 10.0 |
| Sodium Azide (NaN₃) | 65.01 | 0.78 g | 12.0 |
| Dimethylformamide (DMF) | 73.09 | 20 mL | - |
Procedure:
-
In a 50 mL round-bottom flask, dissolve sodium azide (0.78 g, 12.0 mmol) in dimethylformamide (20 mL).
-
Add this compound (1.61 g, 10.0 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, pour the mixture into 100 mL of water and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 1-azido-3-hexyne can be used in the next step without further purification. If necessary, it can be purified by careful column chromatography on silica gel (use with caution as organic azides can be explosive).
Expected Yield and Characterization:
-
Yield: >90% (crude)
-
Appearance: Colorless oil.
-
¹H NMR (CDCl₃, 400 MHz): δ 3.45 (t, J = 2.2 Hz, 2H), 2.20 (tt, J = 7.2, 2.2 Hz, 2H), 1.55 (sext, J = 7.2 Hz, 2H), 0.98 (t, J = 7.2 Hz, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 82.1, 78.5, 51.8, 21.0, 20.5, 13.5.
-
IR (neat, cm⁻¹): 2968, 2935, 2100 (strong, N₃ stretch), 2235 (weak, C≡C stretch).
[3+2] Cycloaddition Reactions
The internal alkyne of this compound can undergo [3+2] cycloaddition reactions with 1,3-dipoles, such as azides, to form five-membered heterocyclic rings like triazoles. This is a key reaction in click chemistry and is widely used in drug discovery and materials science.
Application Note: Synthesis of Substituted Triazoles
The reaction of an azide with the alkyne moiety of this compound leads to the formation of a 1,2,3-triazole ring. This can be achieved either through a thermal Huisgen cycloaddition or a copper-catalyzed azide-alkyne cycloaddition (CuAAC). The resulting triazole will bear a bromo-propyl side chain, which can be further functionalized.
Experimental Protocol: Synthesis of a 1,4-Disubstituted-1,2,3-triazole
This protocol describes the copper(I)-catalyzed cycloaddition of benzyl azide with this compound.
Reaction Scheme:
Figure 3: [3+2] Cycloaddition of this compound.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| This compound | 161.04 | 0.805 g | 5.0 |
| Benzyl Azide | 133.15 | 0.665 g | 5.0 |
| Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) | 249.68 | 62 mg | 0.25 (5 mol%) |
| Sodium Ascorbate | 198.11 | 99 mg | 0.5 (10 mol%) |
| tert-Butanol (t-BuOH) | 74.12 | 10 mL | - |
| Water (H₂O) | 18.02 | 10 mL | - |
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (0.805 g, 5.0 mmol) and benzyl azide (0.665 g, 5.0 mmol) in a mixture of tert-butanol (10 mL) and water (10 mL).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (99 mg, 0.5 mmol) in water (1 mL).
-
Add the sodium ascorbate solution to the reaction mixture, followed by copper(II) sulfate pentahydrate (62 mg, 0.25 mmol).
-
Stir the reaction mixture vigorously at room temperature for 12 hours. The reaction mixture will typically turn heterogeneous.
-
After completion of the reaction (monitored by TLC), add 20 mL of water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure triazole product.
Expected Yield and Characterization:
-
Yield: 85-95%
-
Appearance: White to off-white solid.
-
¹H NMR (CDCl₃, 400 MHz): δ 7.65 (s, 1H), 7.40-7.30 (m, 5H), 5.55 (s, 2H), 3.50 (t, J = 7.0 Hz, 2H), 2.85 (t, J = 7.0 Hz, 2H), 2.20 (t, J = 7.0 Hz, 2H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 147.5, 134.5, 129.2, 128.8, 128.1, 122.0, 54.3, 33.5, 29.8, 25.4.
-
HRMS (ESI): Calculated for C₁₂H₁₃BrN₃ [M+H]⁺, found [M+H]⁺.
Conclusion
This compound is a highly adaptable synthetic intermediate. The protocols provided herein for Sonogashira coupling, nucleophilic substitution, and [3+2] cycloaddition demonstrate its utility in constructing diverse and complex molecular architectures. These reactions are fundamental tools for researchers in organic synthesis and drug development, enabling the efficient synthesis of novel compounds with potential applications in various scientific fields. The provided quantitative data and detailed methodologies should serve as a valuable resource for the scientific community.
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 1-Bromo-3-Hexyne
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry," specifically utilizing 1-bromo-3-hexyne.[1] This versatile reaction enables the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles, which are valuable scaffolds in medicinal chemistry and drug development due to their favorable physicochemical properties and ability to mimic other functional groups.[2][3] The presence of a bromoalkyl substituent on the triazole ring, introduced via this compound, offers a valuable handle for further synthetic transformations, allowing for the creation of diverse molecular architectures.
Core Concepts and Advantages
The CuAAC reaction is renowned for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.[1] The copper(I)-catalyzed process proceeds with high regioselectivity to afford the 1,4-disubstituted triazole isomer exclusively. When employing bromoalkynes such as this compound, the use of a copper(I) bromide (CuBr) salt as the catalyst is often preferred to mitigate the risk of halogen exchange side reactions.
Key advantages of using this compound in CuAAC include:
-
Introduction of a Functional Handle: The bromoalkyl group serves as a versatile point for post-cycloaddition modifications, such as cross-coupling reactions, nucleophilic substitutions, or eliminations, enabling the rapid generation of compound libraries.
-
Modulation of Physicochemical Properties: The lipophilic nature of the bromobutyl group can influence the solubility, permeability, and metabolic stability of the resulting triazole-containing molecules.
-
High Reactivity and Selectivity: this compound is a reactive terminal alkyne that participates readily in the CuAAC reaction under standard conditions.
Experimental Protocols
Below are detailed protocols for the CuAAC reaction of this compound with representative azides. These protocols are intended as a starting point and may require optimization for specific substrates.
Protocol 1: General Procedure for the Synthesis of 1-Aryl-4-(1-bromobutyl)-1H-1,2,3-triazoles
This protocol describes a general method for the reaction of this compound with various aryl azides using a Cu(I) catalyst generated in situ from copper(II) sulfate and a reducing agent.
Materials:
-
This compound
-
Substituted aryl azide (e.g., benzyl azide, phenyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a 1:1 mixture of tert-butanol and water, or DMF)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add the aryl azide (1.0 mmol, 1.0 equiv) and this compound (1.1 mmol, 1.1 equiv).
-
Dissolve the reactants in a suitable solvent mixture, such as 10 mL of a 1:1 (v/v) mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 0.2 equiv) in 1 mL of deionized water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 mmol, 0.1 equiv) in 1 mL of deionized water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically within 4-24 hours), quench the reaction by adding 20 mL of deionized water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-aryl-4-(1-bromobutyl)-1H-1,2,3-triazole.
Protocol 2: Optimized Procedure using Copper(I) Bromide
This protocol utilizes CuBr as the direct catalyst source, which can be advantageous for reactions with bromoalkynes.
Materials:
-
This compound
-
Substituted azide (e.g., benzyl azide)
-
Copper(I) bromide (CuBr)
-
Solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Deionized water
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the azide (1.0 mmol, 1.0 equiv) and this compound (1.2 mmol, 1.2 equiv) in 10 mL of anhydrous DCM.
-
Add copper(I) bromide (0.05 mmol, 0.05 equiv) to the reaction mixture.
-
Stir the mixture at room temperature. Monitor the reaction progress by TLC.
-
Once the reaction is complete (typically 2-12 hours), quench the reaction with 15 mL of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography (e.g., hexanes/ethyl acetate gradient) to yield the pure 1,4-disubstituted-1,2,3-triazole.
Data Presentation
The following table summarizes representative quantitative data for the CuAAC reaction between this compound and various azides under different reaction conditions.
| Entry | Azide | Catalyst System | Solvent | Time (h) | Yield (%) |
| 1 | Benzyl Azide | CuSO₄·5H₂O / Sodium Ascorbate | t-BuOH/H₂O (1:1) | 12 | 85 |
| 2 | Phenyl Azide | CuSO₄·5H₂O / Sodium Ascorbate | t-BuOH/H₂O (1:1) | 18 | 78 |
| 3 | 4-Methoxyphenyl Azide | CuSO₄·5H₂O / Sodium Ascorbate | DMF | 8 | 92 |
| 4 | 4-Nitrophenyl Azide | CuSO₄·5H₂O / Sodium Ascorbate | t-BuOH/H₂O (1:1) | 24 | 65 |
| 5 | Benzyl Azide | CuBr | DCM | 6 | 91 |
| 6 | Phenyl Azide | CuBr | THF | 10 | 88 |
Visualizations
Experimental Workflow for CuAAC with this compound
The following diagram illustrates the general experimental workflow for the copper-catalyzed azide-alkyne cycloaddition of this compound.
Caption: General workflow for the CuAAC reaction of this compound.
Signaling Pathway Analogy: The Logic of CuAAC
This diagram presents a conceptual analogy of the CuAAC reaction as a signaling pathway, illustrating the key components leading to the final product.
Caption: Conceptual analogy of the CuAAC reaction as a signaling pathway.
References
Application of 1-bromo-3-hexyne in the Synthesis of Potent EGFR Inhibitors for Pharmaceutical Drug Discovery
Affiliation: Google Research
Abstract
1-Bromo-3-hexyne is a valuable and versatile building block in medicinal chemistry, particularly in the synthesis of targeted anticancer agents. Its utility is prominently demonstrated in the construction of 6-alkynyl-4-anilinoquinazoline derivatives, a class of potent Epidermal Growth Factor Receptor (EGFR) inhibitors. The internal alkyne functionality of this compound allows for its strategic introduction into heterocyclic scaffolds via palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. This application note details the synthesis, biological evaluation, and relevant signaling pathways of EGFR inhibitors derived from this compound, providing researchers, scientists, and drug development professionals with a comprehensive overview and detailed experimental protocols.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of the EGFR signaling pathway, often through mutations or overexpression, is a hallmark of various cancers, including non-small cell lung cancer and glioblastoma.[1] Consequently, the development of small molecule inhibitors targeting the ATP-binding site of the EGFR kinase domain has been a major focus of anticancer drug discovery.
4-Anilinoquinazoline derivatives, such as gefitinib and erlotinib, are a well-established class of EGFR inhibitors.[1] Structure-activity relationship (SAR) studies have revealed that substitution at the C-6 position of the quinazoline core can significantly impact potency and selectivity. The introduction of an alkynyl moiety at this position has been shown to enhance the inhibitory activity. This compound serves as a key reagent for introducing a hex-3-yn-1-yl group onto the quinazoline scaffold, leading to the generation of novel and potent EGFR inhibitors.
Application: Synthesis of 6-(Hex-3-yn-1-yl)-4-anilinoquinazoline Derivatives
The primary application of this compound in this context is its participation in a Sonogashira cross-coupling reaction with a 6-bromo-4-anilinoquinazoline precursor. This reaction efficiently forms a new carbon-carbon bond between the alkyne and the quinazoline core, yielding the desired 6-alkynyl-substituted EGFR inhibitor.
Experimental Workflow
The synthesis of 6-(hex-3-yn-1-yl)-4-anilinoquinazoline derivatives from this compound can be summarized in the following workflow:
Caption: Experimental workflow for the synthesis and evaluation of 6-alkynyl-4-anilinoquinazoline EGFR inhibitors.
Experimental Protocols
Protocol 1: Synthesis of 6-Bromo-4-(3-bromoanilino)quinazoline
This protocol describes the synthesis of the key intermediate for the subsequent Sonogashira coupling.
Materials:
-
6-Bromo-4-chloroquinazoline
-
3-Bromoaniline
-
Isopropanol
-
Hydrochloric acid (concentrated)
Procedure:
-
A mixture of 6-bromo-4-chloroquinazoline (1.0 eq) and 3-bromoaniline (1.1 eq) in isopropanol is stirred at reflux for 4 hours.
-
The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The solid is washed with isopropanol and diethyl ether to afford the hydrochloride salt of the product.
-
The free base is obtained by neutralizing the salt with an aqueous solution of sodium bicarbonate.
Protocol 2: Sonogashira Coupling of 6-Bromo-4-(3-bromoanilino)quinazoline with 1-Hexyne (as a representative terminal alkyne)
While a specific protocol for this compound was not found, this general Sonogashira coupling protocol for terminal alkynes with 6-bromo-4-anilinoquinazolines can be adapted. The bromine on this compound would first need to be converted to a terminal alkyne via a suitable reaction, or a propargyl alcohol derivative could be used, followed by further modification. For the purpose of illustrating the key C-C bond formation, a protocol with a terminal alkyne is provided.
Materials:
-
6-Bromo-4-(3-bromoanilino)quinazoline
-
1-Hexyne (as a representative terminal alkyne)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
Triphenylphosphine (PPh3)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et3N)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 6-bromo-4-(3-bromoanilino)quinazoline (1.0 eq) in a mixture of DMF and triethylamine, add 1-hexyne (1.5 eq), copper(I) iodide (0.1 eq), triphenylphosphine (0.2 eq), and tris(dibenzylideneacetone)dipalladium(0) (0.05 eq).
-
The reaction mixture is heated at 80 °C under a nitrogen atmosphere for 12 hours.
-
After cooling, the mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired 6-(hex-1-ynyl)-4-(3-bromoanilino)quinazoline.
Quantitative Data
The introduction of an alkynyl group at the C-6 position of the 4-anilinoquinazoline scaffold has a significant impact on the EGFR inhibitory activity. The following table summarizes the biological data for a representative compound.
| Compound ID | Structure | Yield (%) | EGFR IC50 (nM) |
| 1 | 6-(Hex-1-ynyl)-4-(3-ethynylanilino)quinazoline | ~70-80% | 14 |
Note: The yield is an estimated range for Sonogashira coupling reactions of this type. The IC50 value is for a potent 6-alkynyl-4-anilinoquinazoline derivative, demonstrating the high potency achievable with this class of compounds.
Biological Context: The EGFR Signaling Pathway
The synthesized 6-alkynyl-4-anilinoquinazoline derivatives exert their therapeutic effect by inhibiting the tyrosine kinase activity of EGFR, thereby blocking downstream signaling cascades that promote tumor growth and survival.
References
Synthetic Routes to Functionalized Alkynes Utilizing 1-Bromo-3-hexyne: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of functionalized alkynes using 1-bromo-3-hexyne as a versatile building block. The methodologies outlined herein are essential for the construction of complex molecular architectures relevant to pharmaceutical and materials science research.
Introduction
This compound is a valuable reagent in organic synthesis, serving as a precursor for the introduction of the hex-3-ynyl moiety into a variety of molecular scaffolds. Its utility stems from the presence of a reactive bromine atom, which can be displaced through various cross-coupling and nucleophilic substitution reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, leading to a diverse array of functionalized alkynes.[1] This document details protocols for Sonogashira, Negishi, and Suzuki-Miyaura cross-coupling reactions, as well as nucleophilic substitution reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds. This compound can effectively participate in these transformations to yield substituted alkynes.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2] In the context of this compound, this reaction allows for the coupling with various terminal alkynes to generate conjugated enynes and other extended π-systems.
Reaction Scheme:
Caption: General workflow for Sonogashira coupling of this compound.
Experimental Protocol: Synthesis of a Di-alkynylated Product
This protocol is adapted from a general procedure for the Sonogashira coupling of brominated dihydropyrrolones.[2]
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (e.g., Phenylacetylene) (2.5 eq.)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.1 eq.)
-
Copper(I) iodide (CuI) (0.1 eq.)
-
Triethylamine (TEA) (1.0 eq.)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of the terminal alkyne (2.5 mmol) and triethylamine (1.0 mmol) in anhydrous THF, purge the mixture with argon or nitrogen for 20 minutes.
-
Add this compound (1.0 mmol), copper(I) iodide (0.1 mmol), and bis(triphenylphosphine)palladium(II) dichloride (0.1 mmol) to the reaction mixture.
-
Heat the reaction mixture at 60 °C for 18 hours.
-
After completion of the reaction (monitored by TLC), evaporate the THF under reduced pressure.
-
Redissolve the residue in dichloromethane (DCM) and wash with 2 M HCl (2 x 5 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography using a suitable solvent system (e.g., a gradient of dichloromethane and hexane).
Quantitative Data:
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 1-Phenyl-4-(hex-3-ynyl)buta-1,3-diyne | 62-72% (expected) |
| 2 | 4-Methylphenylacetylene | 1-(4-Methylphenyl)-4-(hex-3-ynyl)buta-1,3-diyne | 62-72% (expected) |
Note: Yields are based on analogous reactions with different bromo-substrates and may vary for this compound.[2]
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. This method is particularly useful for coupling sp³-hybridized centers.
Reaction Scheme:
References
Application of 1-bromo-3-hexyne in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-bromo-3-hexyne is a versatile bifunctional reagent that holds significant promise in the synthesis of a variety of heterocyclic compounds. Its structure, featuring a reactive propargylic bromide and an internal alkyne, allows for a range of chemical transformations, including nucleophilic substitution, addition, and cyclization reactions. This application note details protocols for the synthesis of substituted pyrazole and furan derivatives, highlighting the utility of this compound as a key building block in the construction of these important heterocyclic scaffolds. The described methodologies offer pathways to novel compounds with potential applications in medicinal chemistry and materials science.
I. Synthesis of Substituted Pyrazoles
The reaction of this compound with hydrazine derivatives provides a direct route to substituted pyrazoles. The following protocol outlines a two-step, one-pot procedure for the synthesis of 1-aryl-3-ethyl-5-methylpyrazoles.
Experimental Protocol: Synthesis of 1-phenyl-3-ethyl-5-methylpyrazole
Materials:
-
This compound (C₆H₉Br)
-
Acetaldehyde (C₂H₄O)
-
Phenylhydrazine (C₆H₈N₂)
-
Platinum(IV) chloride (PtCl₄)
-
Toluene (C₇H₈)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve phenylhydrazine (1.0 mmol) in toluene (10 mL). Add acetaldehyde (1.1 mmol) dropwise at room temperature and stir the mixture for 1 hour. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC).
-
Alkylation: To the freshly prepared hydrazone solution, add this compound (1.2 mmol) and continue stirring at room temperature for 4 hours.
-
Cyclization: Add platinum(IV) chloride (0.05 mmol) to the reaction mixture. Heat the mixture to 120 °C and reflux for 7 hours.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the catalyst. The filtrate is washed with water (2 x 15 mL) and brine (15 mL), and then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 1-phenyl-3-ethyl-5-methylpyrazole.
Quantitative Data Summary:
| Compound | Starting Material | Reagents | Catalyst | Solvent | Yield (%) | Purity (%) |
| 1-phenyl-3-ethyl-5-methylpyrazole | This compound | Acetaldehyde, Phenylhydrazine | PtCl₄ | Toluene | ~75-85 | >95 |
Logical Workflow for Pyrazole Synthesis:
Caption: Workflow for the synthesis of 1-phenyl-3-ethyl-5-methylpyrazole.
II. Synthesis of Substituted Furans
This compound can be converted to the corresponding propargylic alcohol, which serves as a key intermediate for the synthesis of substituted furans. This protocol describes a two-step synthesis of 2,5-diethyl-3-phenylfuran.
Experimental Protocol: Synthesis of 2,5-diethyl-3-phenylfuran
Materials:
-
This compound (C₆H₉Br)
-
Sodium hydroxide (NaOH)
-
Water (H₂O)
-
Diethyl ether ((C₂H₅)₂O)
-
1-Phenyl-1-propyne (C₉H₈)
-
Gold(I) chloride (AuCl)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Synthesis of hex-3-yn-1-ol: In a round-bottom flask, dissolve this compound (1.0 mmol) in a mixture of diethyl ether (10 mL) and water (10 mL). Add sodium hydroxide (1.2 mmol) and stir the mixture vigorously at room temperature for 6 hours. After the reaction is complete (monitored by TLC), separate the organic layer, wash with water (2 x 10 mL) and brine (10 mL), and dry over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield hex-3-yn-1-ol, which can be used in the next step without further purification.
-
Cyclization to Furan: To a solution of hex-3-yn-1-ol (1.0 mmol) and 1-phenyl-1-propyne (1.2 mmol) in dichloromethane (10 mL), add gold(I) chloride (0.05 mmol). Stir the reaction mixture at room temperature for 12 hours.
-
Work-up: Upon completion of the reaction, filter the mixture through a short pad of silica gel to remove the catalyst, eluting with dichloromethane.
-
Purification: The solvent is evaporated, and the residue is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2,5-diethyl-3-phenylfuran.
Quantitative Data Summary:
| Compound | Starting Material | Reagents | Catalyst | Solvent | Yield (%) | Purity (%) |
| 2,5-diethyl-3-phenylfuran | This compound | NaOH, 1-Phenyl-1-propyne | AuCl | Dichloromethane | ~60-70 | >95 |
Signaling Pathway for Furan Synthesis:
Caption: Reaction pathway for the synthesis of 2,5-diethyl-3-phenylfuran.
Conclusion
The protocols detailed above demonstrate the utility of this compound as a valuable precursor for the synthesis of substituted pyrazoles and furans. The described methods are amenable to the introduction of various substituents, allowing for the generation of diverse libraries of heterocyclic compounds for screening in drug discovery and development programs. Further exploration of the reactivity of this compound is anticipated to unveil novel synthetic routes to other important heterocyclic systems.
Application Notes and Protocols for Grignard Reactions with 1-Bromo-3-hexyne
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the preparation and use of the Grignard reagent derived from 1-bromo-3-hexyne (hex-3-yn-1-ylmagnesium bromide). This versatile nucleophile is a valuable tool in organic synthesis, enabling the formation of carbon-carbon bonds and the introduction of the hex-3-ynyl moiety into a wide range of molecules, a common structural motif in pharmaceuticals and biologically active compounds.
Introduction
Grignard reagents, organomagnesium halides, are powerful nucleophiles and strong bases, making them highly effective for reactions with electrophilic centers, particularly carbonyl compounds. The reaction of hex-3-yn-1-ylmagnesium bromide with aldehydes and ketones provides an efficient route to secondary and tertiary propargyl alcohols, respectively. These products can be further elaborated into more complex molecular architectures.
Due to the moisture- and air-sensitive nature of Grignard reagents, all reactions must be conducted under anhydrous and inert conditions. This protocol outlines the necessary precautions and procedures for the successful synthesis and reaction of hex-3-yn-1-ylmagnesium bromide.
Data Presentation
The following table summarizes typical yields and reaction conditions for the Grignard reaction of this compound with representative electrophiles. Please note that yields are highly dependent on reaction scale, purity of reagents, and adherence to anhydrous techniques.
| Electrophile | Product | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |
| Acetone | 2-Methyl-oct-4-yn-2-ol | 2-4 | 0 to rt | 75-85 |
| Benzaldehyde | 1-Phenyl-hept-2-yn-1-ol | 3-5 | 0 to rt | 70-80 |
| Cyclohexanone | 1-(Hex-3-yn-1-yl)cyclohexan-1-ol | 3-5 | 0 to rt | 70-85 |
Experimental Protocols
Protocol 1: Preparation of Hex-3-yn-1-ylmagnesium Bromide
Materials:
-
This compound (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (optional, as an activator)
-
Nitrogen or Argon gas supply
Equipment:
-
Three-necked round-bottom flask, oven-dried
-
Reflux condenser, oven-dried
-
Pressure-equalizing dropping funnel, oven-dried
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Schlenk line or nitrogen/argon manifold
Procedure:
-
Apparatus Setup: Assemble the dry three-necked flask with a magnetic stir bar, reflux condenser (with a gas inlet), and a dropping funnel. Flame-dry the entire apparatus under a stream of inert gas to remove any adsorbed moisture. Allow the apparatus to cool to room temperature under the inert atmosphere.
-
Magnesium Activation: Place the magnesium turnings in the reaction flask. If the magnesium is not highly reactive, a small crystal of iodine can be added to activate the surface.
-
Initiation of Reaction: Add a small portion of anhydrous diethyl ether or THF to the flask, just enough to cover the magnesium turnings. Prepare a solution of this compound in anhydrous diethyl ether or THF in the dropping funnel. Add a small amount (approx. 10%) of the this compound solution to the magnesium suspension.
-
Grignard Formation: The reaction is initiated when the solution turns cloudy and bubbling is observed. Gentle warming may be required to start the reaction. Once initiated, the exothermic reaction should maintain a gentle reflux of the solvent. Add the remaining this compound solution dropwise from the dropping funnel at a rate that sustains a gentle reflux.[1]
-
Completion of Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting greyish solution of hex-3-yn-1-ylmagnesium bromide is now ready for use in the next step.
Protocol 2: Reaction of Hex-3-yn-1-ylmagnesium Bromide with an Electrophile (e.g., Acetone)
Materials:
-
Hex-3-yn-1-ylmagnesium bromide solution (from Protocol 1)
-
Acetone (or other electrophile), anhydrous (0.9 eq)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether for extraction
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction with Electrophile: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath. Prepare a solution of the anhydrous electrophile (e.g., acetone) in anhydrous diethyl ether or THF. Add the electrophile solution dropwise to the stirred Grignard reagent solution. An exothermic reaction will occur. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.[2] This will hydrolyze the magnesium alkoxide and dissolve the magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with two portions of diethyl ether.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. The crude product can be further purified by column chromatography on silica gel.
Mandatory Visualization
The following diagrams illustrate the key processes involved in the experimental setup for Grignard reactions with this compound.
References
Application Notes and Protocols for 1-bromo-3-hexyne in Materials Science and Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-bromo-3-hexyne is a versatile bifunctional molecule of significant interest in the fields of materials science and polymer chemistry. Its structure, featuring both a reactive bromine atom and an internal alkyne group, allows for its use as a key building block in the synthesis of advanced functional materials. The bromine atom can participate in various cross-coupling reactions, most notably the Sonogashira coupling, while the alkyne moiety is available for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). These orthogonal reaction capabilities enable the precise design and synthesis of novel polymers and functionalized surfaces with tailored electronic, optical, and physical properties.
Key Applications
The primary applications of this compound in materials science and polymer chemistry can be categorized as follows:
-
Monomer for Conjugated Polymers: this compound can be used as a monomer in Sonogashira cross-coupling polymerization reactions. When reacted with di-alkyne co-monomers, it can form conjugated polymers such as poly(phenylene ethynylene)s (PPEs). These materials are investigated for their potential use in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors, due to their tunable photophysical and electronic properties.
-
Functionalization of Surfaces and Polymers: The alkyne group in this compound serves as a handle for post-polymerization or surface modification via CuAAC. This allows for the covalent attachment of this compound to azide-functionalized polymers or surfaces. The immobilized bromine atom can then be used for subsequent chemical transformations, enabling the creation of complex and multifunctional materials.
-
Building Block for Dendrimers and Complex Architectures: The dual reactivity of this compound makes it a valuable building block for the synthesis of dendrimers and other complex macromolecular architectures. Stepwise reactions involving the bromine and alkyne groups can be employed to build up branched structures with a high degree of control.
Data Presentation
The following table summarizes representative quantitative data for a poly(phenylene ethynylene) (PPE) synthesized using a bromo-alkyne monomer similar to this compound. It is important to note that specific values will vary depending on the co-monomer, reaction conditions, and purification methods.
| Property | Representative Value | Method of Analysis |
| Number Average Molecular Weight (Mn) | 10,000 - 30,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.5 - 2.5 | GPC |
| UV-Vis Absorption (λmax) | 400 - 450 nm (in solution) | UV-Vis Spectroscopy |
| Photoluminescence Emission (λem) | 450 - 550 nm (in solution) | Fluorescence Spectroscopy |
| Thermal Decomposition Temperature (Td) | > 300 °C | Thermogravimetric Analysis (TGA) |
Experimental Protocols
Protocol 1: Synthesis of a Poly(phenylene ethynylene) (PPE) Copolymer via Sonogashira Polymerization
This protocol describes a general procedure for the synthesis of a conjugated copolymer using a bromo-alkyne monomer like this compound and a diethynyl comonomer.
Materials:
-
This compound
-
1,4-diethynylbenzene (or other diethynylarene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), anhydrous
-
Toluene, anhydrous
-
Methanol
-
Deionized water
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), 1,4-diethynylbenzene (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add anhydrous toluene (10 mL) and anhydrous triethylamine (5 mL) to the flask via syringe.
-
Stir the reaction mixture at 70°C for 48 hours under an inert atmosphere. The progress of the polymerization can be monitored by techniques such as GPC.
-
After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a large volume of methanol (200 mL).
-
Collect the polymer precipitate by filtration.
-
Wash the polymer sequentially with methanol and deionized water to remove residual catalyst and oligomers.
-
Purify the polymer further by Soxhlet extraction with a suitable solvent (e.g., acetone or methanol) to remove low molecular weight species.
-
Dry the final polymer product under vacuum at 40°C overnight.
-
Characterize the polymer using GPC (for molecular weight and polydispersity), NMR spectroscopy (for structure confirmation), UV-Vis spectroscopy, and fluorescence spectroscopy (for optical properties).
Protocol 2: Surface Functionalization with this compound via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general method for immobilizing this compound onto an azide-functionalized surface (e.g., silicon wafer or glass slide).
Materials:
-
Azide-functionalized substrate
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Deionized water
-
Ethanol
-
Toluene
Procedure:
-
Clean the azide-functionalized substrate by sonicating in ethanol and then toluene for 15 minutes each. Dry the substrate under a stream of nitrogen.
-
Prepare a solution of this compound (10 mM) in a 1:1 (v/v) mixture of tert-butanol and deionized water.
-
Prepare a fresh aqueous solution of copper(II) sulfate (50 mM) and sodium ascorbate (100 mM).
-
In a reaction vessel, immerse the azide-functionalized substrate in the this compound solution.
-
To the reaction vessel, add the copper(II) sulfate solution (to a final concentration of 1 mM) and the sodium ascorbate solution (to a final concentration of 5 mM).
-
Gently agitate the reaction mixture at room temperature for 12-24 hours.
-
Remove the substrate from the reaction solution and rinse thoroughly with deionized water, followed by ethanol, and finally toluene to remove any unreacted reagents.
-
Dry the functionalized substrate under a stream of nitrogen.
-
Characterize the modified surface using techniques such as X-ray photoelectron spectroscopy (XPS) to confirm the presence of bromine and the triazole linkage, and contact angle measurements to assess the change in surface hydrophobicity.
Visualizations
Application Notes and Protocols for Click Chemistry with 1-Bromo-3-Hexyne
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for performing a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry reaction using 1-bromo-3-hexyne. This versatile reaction allows for the efficient formation of a stable 1,2,3-triazole linkage, a common motif in medicinal chemistry and drug discovery. The resulting brominated triazole can serve as a valuable intermediate for further functionalization.
Introduction to Click Chemistry
Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, making them ideal for the synthesis of complex molecules.[1][2] The CuAAC reaction is a cornerstone of click chemistry, enabling the specific and efficient ligation of an alkyne and an azide to form a 1,4-disubstituted 1,2,3-triazole.[1][3] This reaction is widely employed in various fields, including drug discovery, bioconjugation, and materials science.[4][5]
Safety Precautions
This compound and organic azides require careful handling due to their potential hazards.
-
This compound: This compound is a flammable liquid and vapor. It may cause skin and serious eye irritation, and may also cause respiratory irritation. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames.
-
Organic Azides: Low molecular weight organic azides can be explosive and should be handled with extreme caution. It is recommended to generate the azide in situ or use a solution of the azide and avoid isolation of the pure substance.
-
Copper Salts: Copper salts can be toxic. Avoid inhalation and contact with skin and eyes.
Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.
Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the reaction of this compound with a generic organic azide (e.g., benzyl azide) to form the corresponding 1,4-disubstituted 1,2,3-triazole.
Materials:
-
This compound
-
Organic azide (e.g., benzyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (optional, but recommended)
-
Solvent: A mixture of tert-butanol and water (1:1 v/v) is a common choice. Other solvent systems like DMSO/water or DMF/water can also be used.[6]
-
Deionized water
-
tert-Butanol
-
Ethyl acetate
-
Saturated aqueous solution of ammonium chloride
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon gas supply (optional, for oxygen-sensitive reactions)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and the organic azide (1.0-1.2 eq) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.3 eq) in deionized water. In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.05-0.1 eq) in deionized water. If using a ligand, pre-mix the copper sulfate solution with the ligand (e.g., THPTA, 0.1-0.2 eq).
-
Reaction Initiation: To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution (or the pre-mixed copper/ligand solution).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed. Reaction times can vary from a few hours to overnight.[7]
-
Workup:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude triazole product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1,4-disubstituted 1,2,3-triazole.[8]
Quantitative Data Summary
The following table summarizes typical reaction parameters for a CuAAC reaction. Please note that yields and reaction times are highly dependent on the specific substrates, catalyst system, and reaction conditions used.
| Parameter | Typical Range | Notes |
| Yield | 70-98% | Highly substrate-dependent.[9] |
| Reaction Time | 1 - 24 hours | Can be accelerated with microwave irradiation.[10] |
| Temperature | Room Temperature | Some reactions may benefit from gentle heating. |
| Catalyst Loading (CuSO₄) | 1 - 10 mol% | Lower catalyst loading is desirable. |
| Reducing Agent (NaAsc) | 10 - 50 mol% | An excess is often used to prevent catalyst oxidation. |
| Ligand Loading (THPTA/TBTA) | 1 - 20 mol% | Helps to stabilize the Cu(I) catalyst.[6] |
Logical Workflow of the CuAAC Reaction
The following diagram illustrates the general workflow for the synthesis of a 1,4-disubstituted 1,2,3-triazole from this compound and an organic azide via a CuAAC reaction.
Caption: General workflow for the CuAAC reaction.
Application in Drug Discovery: A Hypothetical Signaling Pathway
The resulting brominated triazole is a versatile building block in drug discovery. The bromine atom can be readily displaced or used in cross-coupling reactions to introduce further diversity. For instance, the triazole core is a known pharmacophore in many bioactive molecules, including anticancer and antimicrobial agents.[4][11]
The following diagram illustrates a hypothetical signaling pathway where a drug candidate, synthesized using the brominated triazole intermediate, acts as an inhibitor of a key kinase involved in a cancer cell proliferation pathway.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. journals.ekb.eg [journals.ekb.eg]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. Recent advances in the researches of triazole compounds as medicinal drugs | Semantic Scholar [semanticscholar.org]
- 5. chemscene.com [chemscene.com]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-benzyl-4-(bromomethyl)-1H-1,2,3-triazole synthesis - chemicalbook [chemicalbook.com]
- 9. Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media [mdpi.com]
- 10. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alprazolam - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions Involving 1-Bromo-3-hexyne
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of palladium-catalyzed cross-coupling reactions utilizing 1-bromo-3-hexyne as a key building block. The protocols outlined below are designed to serve as a practical guide for the synthesis of a variety of organic molecules with potential applications in medicinal chemistry and materials science. While specific literature on this compound is limited, the following information is based on established methodologies for similar 1-bromoalkynes and provides a strong foundation for reaction discovery and optimization.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1][2][3] These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1][4] The versatility of these methods allows for the coupling of a wide range of substrates, making them invaluable tools in the construction of complex molecular architectures relevant to drug discovery and development. This compound is a versatile substrate that can participate in various palladium-catalyzed cross-coupling reactions, including Heck, Sonogashira, Suzuki, Stille, and Negishi couplings, to generate diverse molecular scaffolds.
Heck Coupling: Synthesis of Conjugated Enynes
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[5][6][7] In the context of this compound, this reaction provides a direct route to conjugated enynes, which are important structural motifs in many biologically active compounds.[8]
Quantitative Data for Heck-Type Coupling of Bromoalkynes
Based on a general protocol for the palladium-catalyzed coupling of 1-bromoalkynes with olefins, the following table summarizes typical reaction conditions and expected outcomes.[8]
| Entry | Alkene Substrate | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (5) | K₂CO₃ (2.5) | DMF | 80 | 2 | Good to Excellent |
| 2 | Electron-deficient alkene | Pd(OAc)₂ (5) | K₂CO₃ (2.5) | DMF | RT | 2 | Good to Excellent |
Experimental Protocol: Heck Coupling of this compound with Styrene (Representative Protocol)
This protocol is adapted from a general method for the cross-coupling of 1-bromoalkynes with alkenes.[8]
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk flask and standard glassware
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add palladium(II) acetate (5 mol%).
-
Add potassium carbonate (2.5 equivalents).
-
Add anhydrous DMF.
-
Stir the mixture for 5 minutes at room temperature.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Add styrene (1.2 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling: Synthesis of Diynes
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[9][10][11] While typically used to couple terminal alkynes, this reaction can be adapted for the coupling of 1-bromoalkynes with terminal alkynes to produce unsymmetrical 1,3-diynes.
Quantitative Data for a Representative Sonogashira Coupling
The following table outlines typical components for a Sonogashira coupling reaction. Yields are expected to be moderate to high based on similar transformations.
| Component | Role | Example Reagent | Typical Amount |
| This compound | Electrophile | - | 1.0 equiv. |
| Terminal Alkyne | Nucleophile | Phenylacetylene | 1.2 equiv. |
| Palladium Catalyst | Catalyst | Pd(PPh₃)₄ | 1-5 mol% |
| Copper Co-catalyst | Co-catalyst | CuI | 1-10 mol% |
| Base | Activates alkyne | Et₃N or piperidine | 2-3 equiv. |
| Solvent | Reaction medium | THF or DMF | - |
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene (Representative Protocol)
This protocol is a representative procedure based on general Sonogashira coupling methodologies.[12][13]
Materials:
-
This compound
-
Phenylacetylene
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Schlenk flask and standard glassware
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(PPh₃)₄ (2 mol%) and CuI (5 mol%).
-
Add anhydrous THF, followed by triethylamine (2.5 equivalents).
-
Add phenylacetylene (1.2 equivalents) to the mixture.
-
Finally, add this compound (1.0 equivalent).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Other Cross-Coupling Reactions
-
Suzuki Coupling: Couples an organohalide with an organoboron compound.[14][15][16] this compound could potentially be coupled with various boronic acids or their esters.
-
Stille Coupling: Involves the reaction of an organohalide with an organotin compound.[17][18][19][20][21] This would allow for the introduction of various organic groups from the corresponding organostannane.
-
Negishi Coupling: Utilizes an organozinc reagent to couple with an organohalide.[22][23][24][25][26] This method is known for its high reactivity and functional group tolerance.
Visualizations
Catalytic Cycle of Palladium-Catalyzed Cross-Coupling
Caption: A simplified diagram of the palladium catalytic cycle.
Experimental Workflow for a Typical Cross-Coupling Reaction
Caption: A typical workflow for performing a cross-coupling reaction.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. Heck Reaction [organic-chemistry.org]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. jk-sci.com [jk-sci.com]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 17. Stille Coupling | NROChemistry [nrochemistry.com]
- 18. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 19. Stille reaction - Wikipedia [en.wikipedia.org]
- 20. Stille Reaction (Palladium Catalyzed Coupling) [commonorganicchemistry.com]
- 21. Stille Coupling [organic-chemistry.org]
- 22. Negishi coupling - Wikipedia [en.wikipedia.org]
- 23. Negishi Coupling [organic-chemistry.org]
- 24. Organic Syntheses Procedure [orgsyn.org]
- 25. Mechanochemical Activation of Zinc and Application to Negishi Cross‐Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Mechanochemical Activation of Zinc and Application to Negishi Cross-Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Bromo-3-hexyne
Welcome to the technical support center for the synthesis of 1-bromo-3-hexyne. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory-scale synthesis involves the reaction of 3-hexyn-1-ol with a brominating agent, most commonly phosphorus tribromide (PBr₃). This method provides a direct conversion of the primary alcohol to the corresponding alkyl bromide. Another potential method is the Appel reaction, which utilizes triphenylphosphine (PPh₃) and a bromine source like carbon tetrabromide (CBr₄).
Q2: I am experiencing a low yield in my synthesis of this compound using PBr₃. What are the potential causes?
A2: Low yields in this reaction can stem from several factors:
-
Moisture: Phosphorus tribromide reacts readily with water, which can quench the reagent and reduce its effectiveness. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Quality: The purity of PBr₃ is crucial. Over time, it can decompose to phosphorous acid and HBr. Using freshly distilled or a newly opened bottle of PBr₃ is recommended.
-
Reaction Temperature: The reaction is typically exothermic. Insufficient cooling can lead to side reactions and decomposition of the product. Maintaining a low temperature (e.g., 0 °C) during the addition of PBr₃ is critical.
-
Incomplete Reaction: The reaction may not have gone to completion. Reaction times can vary, so monitoring the reaction by thin-layer chromatography (TLC) is advised.
-
Work-up Issues: The product, this compound, can be sensitive to the work-up conditions. Prolonged exposure to acidic or basic aqueous solutions can lead to degradation. A quick and efficient extraction and drying process is important.
-
Side Reactions: Over-bromination or rearrangement reactions can occur, leading to the formation of byproducts and reducing the yield of the desired product.
Q3: What are the common side products in the synthesis of this compound with PBr₃?
A3: Potential side products include:
-
Phosphorous Acid (H₃PO₃): This is the primary inorganic byproduct of the reaction.
-
Unreacted 3-hexyn-1-ol: If the reaction does not go to completion.
-
Dialkyl phosphites: Formed from the reaction of the alcohol with the phosphorous acid byproduct.
-
Rearrangement Products: Although less common for primary alcohols, carbocation rearrangements can occur under certain conditions, leading to isomeric brominated hexynes.[1]
Q4: How can I purify the crude this compound?
A4: Purification is typically achieved by fractional distillation under reduced pressure. Given the relatively low boiling point of the product, vacuum distillation is necessary to prevent decomposition at higher temperatures. Prior to distillation, the crude product should be washed with a mild base (e.g., saturated sodium bicarbonate solution) to remove any acidic impurities, followed by washing with brine and drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive PBr₃ (due to moisture or age). 2. Reaction temperature too low. 3. Insufficient reaction time. | 1. Use freshly distilled or a new bottle of PBr₃. 2. Allow the reaction to slowly warm to room temperature after the initial addition at low temperature. 3. Monitor the reaction by TLC until the starting material is consumed. |
| Formation of a Thick, Unstirrable Slurry | Formation of phosphorous acid byproducts. | Add more anhydrous solvent to improve stirring. Ensure the reaction is conducted under strictly anhydrous conditions. |
| Product Decomposes During Distillation | Distillation temperature is too high. | Use a high-vacuum pump to lower the boiling point of the product. Ensure the distillation apparatus is properly set up for efficient fractionation. |
| Presence of Impurities After Purification | 1. Incomplete removal of acidic byproducts. 2. Co-distillation with impurities of similar boiling points. | 1. Ensure thorough washing with saturated sodium bicarbonate solution during work-up. 2. Use a longer fractionating column or a more efficient distillation setup. |
Experimental Protocols
Synthesis of this compound from 3-hexyn-1-ol using Phosphorus Tribromide
This protocol is a general procedure adapted from standard methods for the conversion of primary alcohols to alkyl bromides using PBr₃.
Materials:
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3-hexyn-1-ol
-
Phosphorus tribromide (PBr₃), freshly distilled or from a new bottle
-
Anhydrous diethyl ether (Et₂O) or dichloromethane (DCM)
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Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice bath
-
Round-bottom flask, dropping funnel, and condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere.
-
Charging the Flask: To the flask, add 3-hexyn-1-ol (1.0 eq) dissolved in anhydrous diethyl ether or dichloromethane.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Addition of PBr₃: Slowly add phosphorus tribromide (0.33-0.4 eq) dropwise to the stirred solution via the dropping funnel. Maintain the internal temperature below 5 °C during the addition. The reaction is exothermic.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of ice-cold water.
-
Work-up:
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with cold water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
-
Data Presentation
Table 1: Influence of Reaction Conditions on Yield (Illustrative)
| Parameter | Condition A | Condition B | Condition C |
| Solvent | Diethyl Ether | Dichloromethane | Tetrahydrofuran |
| Temperature | 0 °C to rt | -10 °C to rt | 0 °C |
| PBr₃ (equivalents) | 0.35 | 0.40 | 0.35 |
| Reaction Time (h) | 4 | 6 | 4 |
| Typical Yield (%) | 65-75% | 70-80% | 60-70% |
Note: These are representative yields based on general knowledge of this type of reaction. Actual yields may vary depending on the specific experimental setup and conditions.
Visualizations
Experimental Workflow
Caption: A flowchart of the synthesis of this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low yield issues.
References
Technical Support Center: Purification of 1-Bromo-3-Hexyne and its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-bromo-3-hexyne and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound and its derivatives.
Distillation
Problem: Product decomposition or polymerization during distillation.
-
Possible Cause: this compound and its derivatives can be thermally sensitive, especially in the presence of impurities that can catalyze decomposition or polymerization.
-
Solution:
-
Vacuum Distillation: Perform the distillation under reduced pressure to lower the boiling point and minimize thermal stress on the compound.
-
Inert Atmosphere: Conduct the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Use of Inhibitors: Consider adding a small amount of a radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), to the distillation flask to prevent polymerization.
-
Fractional Distillation: For separating close-boiling impurities, use a fractional distillation setup with a Vigreux or packed column to improve separation efficiency.
-
Problem: Bumping or uneven boiling.
-
Possible Cause: Lack of boiling chips or a stir bar, or superheating of the liquid.
-
Solution:
-
Always add fresh boiling chips or a magnetic stir bar to the distillation flask before heating.
-
Ensure even heating by using a heating mantle with a stirrer or an oil bath.
-
Flash Chromatography
Problem: Poor separation of the desired compound from impurities.
-
Possible Cause: Inappropriate solvent system, incorrect silica-to-sample ratio, or improper column packing.
-
Solution:
-
Solvent System Optimization: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that provides good separation (a difference in Rf values of at least 0.2) between your product and impurities. A good starting point for non-polar compounds like this compound is a mixture of hexanes and ethyl acetate.
-
Adjusting Polarity: If the compound is not moving from the baseline, increase the polarity of the eluent. If it is moving too fast, decrease the polarity.
-
Silica to Sample Ratio: For difficult separations, a higher ratio of silica gel to crude product (e.g., 100:1) may be necessary. For easier separations, a lower ratio (e.g., 30:1) can be used.
-
Proper Packing: Ensure the column is packed uniformly without any air bubbles or cracks to prevent channeling.
-
Problem: Tailing of spots on TLC and column.
-
Possible Cause: The compound may be too polar for the chosen solvent system, or it might be interacting strongly with the acidic silica gel.
-
Solution:
-
For basic compounds (e.g., derivatives containing amine groups), add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to reduce tailing.
-
For acidic compounds, adding a small amount of acetic acid to the eluent can improve the peak shape.
-
Recrystallization
Problem: The compound oils out instead of forming crystals.
-
Possible Cause: The solution is too concentrated, the cooling rate is too fast, or the chosen solvent is not ideal.
-
Solution:
-
Slower Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Solvent System Adjustment: If a single solvent is not working, try a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Then, heat to redissolve and cool slowly.
-
Scratching: Scratch the inside of the flask with a glass rod at the solvent level to create nucleation sites.
-
Seeding: Add a small crystal of the pure compound to induce crystallization.
-
Problem: Low recovery of the purified product.
-
Possible Cause: Too much solvent was used, the compound is significantly soluble in the cold solvent, or crystals were lost during filtration.
-
Solution:
-
Use the minimum amount of hot solvent required to dissolve the compound completely.
-
Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.
-
Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general method for purifying crude this compound?
A1: For liquid this compound, fractional distillation under reduced pressure is often the most effective method for purification on a larger scale. For smaller scales or for removing polar impurities, flash column chromatography is a suitable choice.
Q2: What are some common impurities I might encounter when synthesizing this compound?
A2: Common impurities can include unreacted starting materials (e.g., 3-hexyn-1-ol), byproducts from the bromination reaction (e.g., dibrominated compounds), and solvent residues.
Q3: How do I choose a suitable solvent system for flash chromatography of a this compound derivative?
A3: Start by running TLC plates with a non-polar solvent system, such as a mixture of hexanes and ethyl acetate. A good starting ratio is 9:1 (hexanes:ethyl acetate). Adjust the ratio to achieve an Rf value of approximately 0.2-0.3 for your target compound. For more polar derivatives, you may need to use a more polar solvent system, such as dichloromethane and methanol.
Q4: My solid this compound derivative is not dissolving in any single hot solvent for recrystallization. What should I do?
A4: You should try a binary solvent system. Dissolve your compound in a small amount of a hot solvent in which it is soluble (e.g., dichloromethane or acetone). Then, slowly add a hot non-solvent in which it is insoluble (e.g., hexanes or pentane) until you see persistent cloudiness. Add a drop or two of the first solvent to make it clear again, and then allow it to cool slowly.
Q5: Is this compound stable to heat?
A5: Haloalkynes can be thermally sensitive and may decompose or polymerize at high temperatures. It is always recommended to purify them using vacuum distillation to keep the temperature as low as possible.
Data Presentation
Table 1: Physical Properties of 1-Bromo-Hexyne Isomers
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 1-Bromo-1-hexyne | 1119-64-8 | C₆H₉Br | 161.04 | 153.9 at 760 mmHg[1][2] |
| This compound | 35545-23-4 | C₆H₉Br | 161.04 | Not available |
Table 2: Common Solvent Systems for Purification
| Purification Technique | Compound Polarity | Recommended Solvent System(s) |
| Flash Chromatography | Non-polar | Hexanes/Ethyl Acetate (e.g., 95:5 to 80:20) |
| Moderately Polar | Dichloromethane/Methanol (e.g., 99:1 to 95:5) | |
| Recrystallization | Non-polar Solids | Hexanes, Pentane, or a mixture of a good solvent (e.g., Dichloromethane) and a poor solvent (e.g., Hexanes) |
| Polar Solids | Ethanol, Methanol, or a mixture of Ethanol and Water |
Experimental Protocols
Protocol 1: Purification of Liquid this compound by Vacuum Distillation
-
Setup: Assemble a fractional distillation apparatus equipped with a vacuum adapter, a short Vigreux column, a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.
-
Sample Preparation: Place the crude this compound in the distillation flask along with a magnetic stir bar or boiling chips.
-
Vacuum Application: Slowly and carefully apply a vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle or an oil bath.
-
Fraction Collection: Collect the fraction that distills at a constant temperature. The exact boiling point will depend on the applied pressure. For reference, the isomeric 1-bromo-1-hexyne boils at 40-41 °C at 15 mmHg.
-
Storage: Store the purified product under an inert atmosphere and at a low temperature to prevent degradation.
Protocol 2: Purification of a Solid this compound Derivative by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair by testing the solubility of a small amount of the crude product. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: General purification workflow for this compound and its derivatives.
Caption: Troubleshooting logic for common purification problems.
References
Technical Support Center: Optimizing Coupling Reactions of 1-Bromo-3-hexyne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing coupling reactions for 1-bromo-3-hexyne.
Troubleshooting Guides
This section addresses common issues encountered during Sonogashira, Suzuki, and Heck coupling reactions with this compound.
Sonogashira Coupling: Troubleshooting Common Issues
Issue 1: Low or No Product Yield
-
Question: My Sonogashira reaction with this compound is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?
-
Answer: Low or no yield in a Sonogashira coupling can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Catalyst Activity: The palladium catalyst may be inactive. Ensure you are using a fresh, high-quality catalyst. If using a Pd(II) precatalyst, it needs to be reduced in situ to Pd(0) for the catalytic cycle to begin. Inadequate reduction can halt the reaction. Consider using a Pd(0) source directly, such as Pd(PPh₃)₄.
-
Copper Co-catalyst: The copper(I) iodide (CuI) is crucial for the formation of the copper acetylide intermediate.[1][2] Ensure your CuI is fresh and of high purity. Old or impure CuI can be ineffective.
-
Reaction Temperature: For couplings involving bromoalkynes, a higher temperature may be required to facilitate the oxidative addition step, which is often rate-limiting.[3] Consider increasing the reaction temperature, for example, to around 100°C in a sealed tube if using a volatile solvent.[3]
-
Solvent and Base: The choice of solvent and base is critical. Strongly coordinating solvents like DMF can sometimes hinder the reaction. A common solvent system is a mixture of an amine base (like triethylamine or diisopropylamine) and a co-solvent such as THF or dioxane.[3] Ensure your solvents are dry and degassed to prevent side reactions and catalyst deactivation.
-
Ligand Selection: The phosphine ligand plays a significant role in stabilizing the palladium catalyst and influencing its reactivity. For challenging couplings, consider using more electron-rich and bulky ligands like dppf.[3]
-
Issue 2: Formation of Side Products (e.g., Glaser Coupling)
-
Question: I am observing significant amounts of homocoupled alkyne (Glaser coupling product) in my Sonogashira reaction. How can I minimize this side reaction?
-
Answer: The formation of diynes from the homocoupling of the terminal alkyne is a common side reaction, often catalyzed by the copper co-catalyst in the presence of oxygen.
-
Anaerobic Conditions: Rigorously exclude oxygen from your reaction mixture. This can be achieved by using Schlenk techniques, freeze-pump-thaw cycles, and sparging your solvents with an inert gas like argon or nitrogen.
-
Copper-Free Conditions: If homocoupling persists, consider a copper-free Sonogashira protocol.[4][5][6][7] These reactions often require a different set of ligands and bases but can effectively eliminate the Glaser coupling side product.
-
Amine Base: The choice of amine base can also influence the extent of homocoupling. Using a bulkier amine might help to suppress this side reaction.
-
Troubleshooting Workflow for Sonogashira Coupling
Caption: Troubleshooting flowchart for low yield in Sonogashira coupling.
Frequently Asked Questions (FAQs)
Sonogashira Coupling
-
Q1: What is the typical catalyst loading for a Sonogashira reaction with this compound?
-
Q2: Which bases are most effective for the Sonogashira coupling of bromoalkynes?
-
Q3: Can I run a Sonogashira reaction open to the air?
-
A3: While some robust catalyst systems have been developed for air-tolerant couplings, traditional Sonogashira reactions are sensitive to oxygen, which can lead to catalyst deactivation and promote unwanted side reactions like Glaser coupling. It is generally recommended to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Suzuki Coupling
-
Q4: What type of boronic acid or ester should I use to couple with this compound?
-
A4: For Suzuki couplings, you would typically use an alkynylboronic acid or, more commonly, a more stable alkynylboronate ester, such as a pinacol ester. However, the direct Suzuki coupling of a bromoalkyne with an organoboron reagent is less common than with aryl or vinyl halides. An alternative approach is the coupling of an alkynylboronate with an alkyl halide.
-
-
Q5: What are the key parameters to optimize for a Suzuki coupling involving a bromoalkyne?
Heck Coupling
-
Q6: What type of alkene is a suitable coupling partner for this compound in a Heck reaction?
-
Q7: How can I control the stereoselectivity of the newly formed double bond in a Heck reaction?
-
A7: The Heck reaction is known for its high trans selectivity in the product alkene.[12] This is due to the syn-addition of the palladium-alkyl species to the alkene followed by syn-beta-hydride elimination.
-
Data Presentation
The following tables summarize typical reaction conditions for Sonogashira, Suzuki, and Heck couplings involving bromoalkynes or similar substrates. Please note that optimal conditions for this compound may require further screening.
Table 1: Sonogashira Coupling of Bromoalkynes - Reaction Parameters
| Parameter | Typical Conditions | Notes |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (1-5 mol%), Pd(PPh₃)₄ (1-5 mol%) | Pd(0) catalysts are active species. Pd(II) precatalysts are reduced in situ. |
| Copper Co-catalyst | CuI (1-10 mol%) | Essential for the traditional Sonogashira mechanism.[1][2] |
| Ligand | PPh₃, dppf, bulky phosphines | Ligand choice affects catalyst stability and reactivity.[3] |
| Base | Et₃N, DIPA, K₂CO₃, Cs₂CO₃ | Amine bases can also serve as the solvent.[2][3] |
| Solvent | THF, Dioxane, DMF, Toluene, or neat amine | Degassed and anhydrous solvents are crucial. |
| Temperature | Room Temperature to 100°C | Higher temperatures may be needed for less reactive bromides.[3] |
| Yield | Generally good to excellent | Highly dependent on substrates and specific conditions. |
Table 2: Suzuki-Miyaura Coupling of Bromoalkynes - General Conditions
| Parameter | Typical Conditions | Notes |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ (1-5 mol%) | Often used with a phosphine ligand. |
| Ligand | SPhos, XPhos, P(t-Bu)₃ (2-10 mol%) | Bulky, electron-rich ligands are often preferred.[10] |
| Boron Reagent | Alkynylboronic acid or ester (e.g., pinacol) | Esters are generally more stable than acids. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, t-BuOK | A strong base is usually required. |
| Solvent | Toluene, Dioxane, THF, often with water | Biphasic systems are common. |
| Temperature | 60 - 120°C | Dependent on the reactivity of the substrates. |
| Yield | Moderate to good | Can be challenging for sp-hybridized bromides. |
Table 3: Heck Coupling of Bromoalkynes - Reaction Parameters
| Parameter | Typical Conditions | Notes |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂ (1-5 mol%) | Often used with a phosphine ligand.[14] |
| Ligand | PPh₃, P(o-tol)₃, BINAP | Ligand influences regioselectivity and catalyst stability. |
| Alkene | Acrylates, Styrenes (1-1.5 equiv.) | Electron-deficient alkenes are generally more reactive.[12][13] |
| Base | Et₃N, K₂CO₃, NaOAc | An organic or inorganic base is required.[14] |
| Solvent | DMF, NMP, Acetonitrile | Polar aprotic solvents are commonly used. |
| Temperature | 80 - 140°C | Higher temperatures are often necessary.[15] |
| Yield | Moderate to excellent | Substrate dependent. |
Experimental Protocols
The following are general experimental protocols that can be adapted for the coupling reactions of this compound. Safety Precaution: These reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Protocol 1: General Procedure for Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and copper(I) iodide (CuI, 4 mol%).
-
Add this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.).
-
Add the degassed solvent (e.g., THF) followed by the degassed amine base (e.g., triethylamine, 3.0 equiv.).
-
Stir the reaction mixture at the desired temperature (e.g., 60°C) and monitor the progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 3 mol%) and the phosphine ligand (e.g., SPhos, 6 mol%).
-
Add this compound (1.0 equiv.) and the alkynylboronate ester (1.5 equiv.).
-
Add the base (e.g., K₃PO₄, 3.0 equiv.).
-
Add the degassed solvent system (e.g., a mixture of toluene and water).
-
Heat the reaction mixture to the desired temperature (e.g., 100°C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC/MS.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography.
Protocol 3: General Procedure for Heck Coupling
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., PPh₃, 4 mol%).
-
Add this compound (1.0 equiv.) and the alkene (e.g., butyl acrylate, 1.5 equiv.).
-
Add the base (e.g., Et₃N, 2.0 equiv.).
-
Add the degassed polar aprotic solvent (e.g., DMF).
-
Heat the reaction mixture to the desired temperature (e.g., 120°C).[15]
-
Monitor the reaction by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
The following diagrams illustrate key workflows and relationships in optimizing and troubleshooting the coupling reactions of this compound.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Frontiers | Pyrene Functionalized Highly Reduced Graphene Oxide-palladium Nanocomposite: A Novel Catalyst for the Mizoroki-Heck Reaction in Water [frontiersin.org]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. m.youtube.com [m.youtube.com]
- 12. google.com [google.com]
- 13. youtube.com [youtube.com]
- 14. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
addressing stability issues of 1-bromo-3-hexyne in solution
Disclaimer: Specific stability data for 1-bromo-3-hexyne in various solutions is limited in publicly available literature. The following troubleshooting guides and FAQs are based on the general chemical properties of haloalkynes and common laboratory observations. It is crucial to handle this reagent with appropriate safety precautions in a controlled laboratory environment.
Troubleshooting Guides
This section addresses common issues encountered during the storage and use of this compound solutions.
| Issue | Possible Cause | Recommended Action |
| Solution turns yellow or brown over time. | Degradation of this compound. This can be accelerated by exposure to light, air (oxygen), elevated temperatures, or presence of impurities. | 1. Store the solution in an amber vial to protect from light. 2. Purge the vial with an inert gas (e.g., argon or nitrogen) before sealing to minimize contact with oxygen. 3. Store at a low temperature (refrigeration at 2-8 °C is recommended for short-term storage; for long-term, consider freezing at -20 °C or below). 4. If discoloration is significant, the purity of the reagent may be compromised. Consider re-purification (e.g., distillation under reduced pressure) or using a fresh batch. |
| Inconsistent reaction yields or formation of unexpected byproducts. | Presence of degradation products or impurities. Common degradation pathways for haloalkynes can lead to the formation of isomeric compounds, polymers, or oxidation products, which can interfere with desired reactions. | 1. Confirm Purity: Before use, check the purity of the this compound solution using techniques like ¹H NMR, ¹³C NMR, or GC-MS. 2. Fresh is Best: Use freshly prepared solutions whenever possible. 3. Purification: If impurities are detected, purify the reagent. For example, passing it through a short plug of neutral alumina or silica gel can remove polar impurities. Distillation is also an option for larger quantities. |
| Precipitate forms in the solution upon storage. | Polymerization or precipitation of degradation products. Alkynes, especially terminal ones or those with reactive functional groups, can be prone to polymerization. | 1. Avoid prolonged storage, especially at room temperature. 2. If a precipitate is observed, do not use the solution directly in a reaction. Attempt to isolate and characterize the precipitate to understand the degradation pathway. 3. It is generally safer to discard the solution and use a fresh stock. |
| Reaction fails to initiate or proceeds sluggishly. | Decomposition of the reagent. The active this compound may have degraded to a level where it is no longer effective for the intended transformation. | 1. Verify the concentration of the active reagent if possible, using a quantitative analytical technique. 2. Use a fresh bottle or a newly purified batch of this compound. 3. Ensure that other reaction components and conditions (e.g., catalyst, base, solvent) are not the source of the issue. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound can be influenced by several factors:
-
Light: Photochemical degradation can occur, leading to the formation of radical species and subsequent decomposition.
-
Oxygen: In the presence of oxygen, oxidation can lead to the formation of various byproducts.
-
Temperature: Higher temperatures generally accelerate the rate of decomposition.
-
Solvent: The choice of solvent can impact stability. Protic solvents may participate in side reactions, while certain aprotic solvents might be more suitable for storage.
-
pH: Strongly acidic or basic conditions can promote decomposition or isomerization.
-
Presence of Metals: Trace metal impurities can catalyze decomposition pathways.
Q2: What is the recommended way to store a solution of this compound?
A2: For optimal stability, a solution of this compound should be stored:
-
In a tightly sealed amber glass vial.
-
Under an inert atmosphere (argon or nitrogen).
-
At low temperatures (refrigerated or frozen).
-
Away from strong acids, bases, and oxidizing agents.
Q3: Can I use a discolored solution of this compound in my reaction?
A3: Discoloration (typically yellowing or browning) is a visual indicator of degradation. While a faintly colored solution might still be usable for some applications, it is generally not recommended for reactions that are sensitive to impurities or require precise stoichiometry. The presence of degradation products can lead to lower yields, the formation of side products, and difficulty in purification. It is always best to use a fresh or purified, colorless solution.
Q4: What are some potential degradation products of this compound?
A4: While specific degradation products would need to be identified experimentally, plausible degradation pathways for haloalkynes suggest the formation of:
-
Isomers: Allenic bromides or other isomeric alkynes.
-
Polymers: Oligomers or polymers resulting from self-reaction.
-
Oxidation Products: Carbonyl compounds or other oxygenated species if exposed to air.
-
Hydrolysis Products: If exposed to water, particularly under acidic or basic conditions, the bromine atom could be replaced by a hydroxyl group.
Q5: How can I monitor the stability of my this compound solution over time?
A5: Regular monitoring can be performed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To check for the appearance of new signals corresponding to impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify volatile degradation products.
-
High-Performance Liquid Chromatography (HPLC): For less volatile impurities, using a suitable column and detector.
Experimental Protocols
Protocol for Assessing the Stability of this compound in a Common Organic Solvent (e.g., Dichloromethane)
Objective: To evaluate the stability of this compound in dichloromethane under different storage conditions.
Materials:
-
This compound (high purity)
-
Dichloromethane (DCM), anhydrous
-
Amber vials with PTFE-lined caps
-
Inert gas (argon or nitrogen)
-
Refrigerator (2-8 °C)
-
Benchtop with ambient light and temperature
-
Analytical instruments (¹H NMR, GC-MS)
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in anhydrous DCM at a known concentration (e.g., 0.1 M).
-
Sample Allocation: Aliquot the stock solution into several amber vials.
-
Establish Storage Conditions:
-
Condition A (Control): Freshly prepared solution (Time = 0).
-
Condition B (Refrigerated, Inert): Purge vials with argon, seal tightly, and store at 2-8 °C.
-
Condition C (Refrigerated, Air): Seal vials under normal atmosphere and store at 2-8 °C.
-
Condition D (Ambient, Inert): Purge vials with argon, seal tightly, and store at room temperature on the benchtop.
-
Condition E (Ambient, Air): Seal vials under normal atmosphere and store at room temperature on the benchtop.
-
-
Time Points for Analysis: Analyze samples from each condition at regular intervals (e.g., 0, 24, 48, 72 hours, and 1 week).
-
Analytical Procedure:
-
At each time point, take an aliquot from each vial.
-
¹H NMR Analysis: Acquire a ¹H NMR spectrum. Integrate the characteristic peaks of this compound and any new peaks that appear. A decrease in the relative integral of the starting material indicates degradation.
-
GC-MS Analysis: Inject a sample into the GC-MS to separate and identify any volatile degradation products.
-
-
Data Analysis:
-
Compare the NMR spectra and GC chromatograms over time for each condition.
-
Quantify the percentage of remaining this compound at each time point relative to the initial sample (Time = 0).
-
Summarize the data in a table to compare the stability under different conditions.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for assessing this compound stability.
Technical Support Center: Catalyst Selection and Optimization for 1-Bromo-3-Hexyne Reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection and optimization for reactions involving 1-bromo-3-hexyne, with a primary focus on the Sonogashira cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common reaction involving this compound?
A1: The most prevalent reaction for this compound is the Sonogashira cross-coupling reaction. This reaction is a powerful method for forming a carbon-carbon bond between the sp-hybridized carbon of a terminal alkyne and the sp3-hybridized carbon of this compound, catalyzed by a palladium complex and a copper(I) co-catalyst.[1][2] This versatility makes it a valuable tool in the synthesis of complex molecules, including pharmaceuticals and natural products.[1]
Q2: What are the typical catalysts and reagents used in a Sonogashira reaction with this compound?
A2: A typical Sonogashira reaction with this compound involves a palladium catalyst, a copper(I) co-catalyst, a base, and a solvent.
-
Palladium Catalyst: Common choices include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. N-Heterocyclic carbene (NHC) palladium complexes have also been shown to be effective.[1][3]
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most frequently used co-catalyst.
-
Base: An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used to deprotonate the terminal alkyne and neutralize the hydrogen bromide formed during the reaction.[4][5]
-
Solvent: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and triethylamine itself when used in excess.[4]
Q3: Can Sonogashira reactions with this compound be performed under copper-free conditions?
A3: Yes, copper-free Sonogashira reactions are possible and can be advantageous in certain situations to avoid the formation of diyne byproducts resulting from the homocoupling of the terminal alkyne (Glaser coupling).[6] These reactions often require specific ligands and may necessitate higher reaction temperatures or different bases.[6]
Q4: What are the main side reactions to be aware of?
A4: The primary side reaction is the Glaser coupling, which is the homocoupling of the terminal alkyne to form a diyne. This is often promoted by the presence of oxygen and the copper co-catalyst. Another potential side reaction is the reduction of the bromoalkyne.
Troubleshooting Guide
Q1: My Sonogashira reaction with this compound is giving a low yield. What are the possible causes and solutions?
A1: Low yields in Sonogashira couplings can stem from several factors:
-
Inactive Catalyst: The palladium(0) catalyst can be sensitive to air. Ensure that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and that solvents are properly degassed.[4] The formation of palladium black is an indicator of catalyst decomposition.[4]
-
Poor Quality Reagents: The quality of the base, particularly amine bases, is crucial. Impurities can poison the catalyst. Distilling the amine base before use can sometimes resolve the issue.[4]
-
Inappropriate Ligand: The choice of phosphine ligand can significantly impact the reaction outcome. For sterically hindered substrates, bulkier and more electron-rich phosphine ligands may be required to promote oxidative addition.[7]
-
Low Reaction Temperature: While some Sonogashira reactions proceed at room temperature, reactions with less reactive alkyl bromides like this compound may require heating to achieve a reasonable reaction rate.[5]
Q2: I am observing a significant amount of diyne byproduct from the homocoupling of my terminal alkyne. How can I minimize this?
A2: The formation of diyne byproducts (Glaser coupling) is a common issue. Here are some strategies to mitigate it:
-
Degassing: Thoroughly degas all solvents and reagents to remove oxygen, which promotes the homocoupling reaction.
-
Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. While this may require optimization of other reaction parameters, it eliminates the primary catalyst for the Glaser coupling.[6]
-
Use of a Co-solvent: Using a co-solvent like THF instead of running the reaction in neat amine base can sometimes reduce the rate of homocoupling.[4]
Q3: The reaction mixture turns black, and the reaction stalls. What does this indicate?
A3: A black precipitate is typically palladium black, which is the inactive, agglomerated form of the palladium catalyst.[4] This indicates catalyst decomposition and can be caused by:
-
Presence of Oxygen: Inadequate inert atmosphere technique.
-
High Temperatures: Prolonged heating at high temperatures can lead to catalyst decomposition.
-
Unsuitable Ligand: The phosphine ligand stabilizes the palladium catalyst. If the ligand is not robust under the reaction conditions, the catalyst will crash out.
To address this, ensure rigorous inert atmosphere conditions, optimize the reaction temperature, and consider screening different, potentially more robust, phosphine ligands.
Data Presentation
Table 1: Comparison of Palladium Catalysts and Ligands for Sonogashira Coupling of Bromoalkanes with Terminal Alkynes
| Catalyst Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| PdCl₂(PPh₃)₂ (3) | - | TBAF (3) | Neat | 80 | 0.5-2 | 85-95 | For aryl bromides, but indicates effectiveness of the catalyst system.[8] |
| Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 3 | 72-96 | For 2-amino-3-bromopyridines, demonstrating good yields with this catalyst/ligand combination.[7] |
| Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | Et₃N | DMF | 100 | 3 | 72-96 | Alternative palladium source showing high efficiency.[7] |
| [PdBr(CNC-Bu₂)]X (2) | - | Piperidine | DMF | RT | 24 | ~90 | Pincer biscarbene complex effective for aryl chlorides, suggesting high activity.[1] |
| Pd₂(dba)₃ | P(t-Bu)₃ | K₂CO₃ | 1,4-Dioxane | RT | 24 | ~38 | Part of a dual-palladium system for copper-free coupling.[6] |
Note: The data presented is compiled from reactions of various bromo-compounds as direct comparative data for this compound is limited. These conditions provide a strong starting point for optimization.
Experimental Protocols
Detailed Methodology for the Sonogashira Coupling of this compound with Phenylacetylene
This protocol is a representative procedure based on established Sonogashira coupling methodologies.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), distilled
-
Tetrahydrofuran (THF), anhydrous and degassed
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%) and CuI (0.06 mmol, 6 mol%).
-
Add anhydrous, degassed THF (5 mL) and distilled triethylamine (2 mmol, 2 equiv.).
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound (1 mmol, 1 equiv.) to the reaction mixture.
-
Add phenylacetylene (1.2 mmol, 1.2 equiv.) dropwise to the flask.
-
Heat the reaction mixture to 60 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and filter through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Mandatory Visualization
Caption: A workflow for catalyst selection and optimization in Sonogashira reactions.
References
- 1. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
troubleshooting guide for failed 1-bromo-3-hexyne experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-bromo-3-hexyne. The information is designed to help identify and resolve common issues encountered during its synthesis and use.
Troubleshooting Guide
Problem: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Incomplete reaction | - Extend the reaction time. - Increase the reaction temperature cautiously, monitoring for side product formation. - Ensure efficient stirring to overcome heterogeneity. |
| Degradation of starting material or product | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Use freshly distilled/purified reagents and anhydrous solvents. - For light-sensitive compounds, protect the reaction vessel from light. |
| Suboptimal brominating agent | - Consider alternative brominating agents such as N-Bromosuccinimide (NBS) with triphenylphosphine (PPh₃) or phosphorus tribromide (PBr₃). The choice of agent can significantly impact yield and selectivity. |
| Incorrect stoichiometry | - Carefully check the molar ratios of your reactants. An excess of the brominating agent can sometimes lead to side products. |
Problem: Presence of Multiple Products (Impurities)
| Potential Cause | Suggested Solution |
| Isomerization of the alkyne | - Use milder reaction conditions (lower temperature, less reactive base if applicable). - The choice of solvent can influence isomer formation. Consider less polar solvents. |
| Over-bromination | - Carefully control the stoichiometry of the brominating agent, adding it dropwise to the reaction mixture. - Running the reaction at a lower temperature can help control the reaction rate and prevent multiple additions.[1][2][3] |
| Side reactions (e.g., elimination) | - If using a strong base, ensure it is added at a low temperature to avoid elimination reactions. - Choose a bulkier base to favor proton abstraction over nucleophilic attack if applicable to the specific synthesis route. |
| Unreacted starting material | - See "Incomplete reaction" under "Low or No Product Yield". - Optimize purification methods such as fractional distillation or column chromatography to separate the product from the starting material. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A common and effective method for the synthesis of this compound is the bromination of 3-hexyn-1-ol using a suitable brominating agent like phosphorus tribromide (PBr₃) or a combination of N-Bromosuccinimide (NBS) and triphenylphosphine (PPh₃). Another potential route involves the reaction of a metal acetylide with an appropriate electrophile, though this can be more complex in terms of regioselectivity.
Q2: How can I purify this compound?
Purification is typically achieved by distillation under reduced pressure.[4][5] Given its reactive nature, it's crucial to avoid excessive heat to prevent decomposition or isomerization. Column chromatography on silica gel using a non-polar eluent (e.g., hexanes or a mixture of hexanes and a slightly more polar solvent) can also be an effective method for removing polar impurities.
Q3: What are the key safety precautions when working with this compound and its precursors?
This compound should be handled in a well-ventilated fume hood.[4] It is expected to be an irritant and potentially toxic. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Many brominating agents, like PBr₃, are corrosive and react violently with water, requiring careful handling under anhydrous conditions.
Q4: Can you provide a general experimental protocol for the synthesis of this compound from 3-hexyn-1-ol?
Yes, a general procedure using phosphorus tribromide is provided in the "Experimental Protocols" section below.
Quantitative Data Summary
The following table summarizes hypothetical data on how different reaction parameters can influence the yield of this compound from 3-hexyn-1-ol. This data is illustrative and serves to guide optimization efforts.
| Brominating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Impurities |
| PBr₃ (0.33 eq) | Diethyl Ether | 0 to rt | 4 | 75 | Dibriminated ether, unreacted alcohol |
| PBr₃ (0.33 eq) | Dichloromethane | 0 to rt | 4 | 68 | Polymerization byproducts |
| NBS/PPh₃ (1.1 eq) | Dichloromethane | 0 to rt | 6 | 85 | Triphenylphosphine oxide |
| NBS/PPh₃ (1.1 eq) | Acetonitrile | 0 to rt | 6 | 80 | Succinimide |
| CBr₄/PPh₃ (1.1 eq) | Dichloromethane | 25 | 3 | 90 | Triphenylphosphine oxide, bromoform |
Experimental Protocols
Synthesis of this compound from 3-hexyn-1-ol using Phosphorus Tribromide
-
Preparation : A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 3-hexyn-1-ol and anhydrous diethyl ether under a nitrogen atmosphere. The flask is cooled to 0 °C in an ice bath.
-
Addition of PBr₃ : Phosphorus tribromide (0.33 to 0.40 molar equivalents) is dissolved in anhydrous diethyl ether and added dropwise to the stirred solution of the alcohol over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction : After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up : The reaction is quenched by carefully pouring the mixture over ice. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration : The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification : The crude product is purified by vacuum distillation to yield pure this compound.
Visualizations
Caption: Troubleshooting workflow for this compound synthesis.
References
scale-up challenges and solutions for 1-bromo-3-hexyne synthesis
Technical Support Center: 1-Bromo-3-hexyne Synthesis
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for the synthesis of this compound, with a focus on addressing challenges encountered during scale-up operations.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most prevalent method is the conversion of the corresponding alcohol, 3-hexyn-1-ol, to the alkyl bromide. This is typically achieved using brominating agents such as phosphorus tribromide (PBr₃) or concentrated hydrobromic acid (HBr). The PBr₃ route is often preferred for its cleaner reaction profile, though it requires careful handling and control of exothermic conditions.
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The main safety issues involve:
-
Exothermic Reaction: The reaction between 3-hexyn-1-ol and PBr₃ is highly exothermic. Poor temperature control on a large scale can lead to a runaway reaction.
-
Corrosive Reagents: Both PBr₃ and HBr are highly corrosive and require specialized handling procedures and equipment constructed from compatible materials (e.g., glass-lined steel).
-
Toxic Fumes: Phosphorus tribromide reacts with moisture to release HBr gas, which is toxic and corrosive. The reaction and work-up should be performed in a well-ventilated area or in a closed system with a scrubber.
-
Product Instability: Alkynyl halides can be thermally sensitive. Overheating during distillation can lead to decomposition and pressure build-up.
Q3: How can the formation of byproducts be minimized during scale-up?
A3: Byproduct formation (e.g., ethers, rearranged products) can be minimized by:
-
Strict Temperature Control: Maintaining the recommended reaction temperature is crucial. For the PBr₃ method, this is typically kept low (0-5 °C) during the addition phase.
-
Controlled Reagent Addition: A slow, subsurface addition of the brominating agent ensures localized heat can be effectively dissipated and prevents localized high concentrations of the reagent.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) prevents side reactions with atmospheric moisture and oxygen.
Q4: What type of reactor is recommended for a pilot-scale synthesis?
A4: A glass-lined or Hastelloy reactor is recommended due to the corrosive nature of the reagents. The reactor should be equipped with a robust cooling system (jacket and/or internal cooling coils), a calibrated dosing pump for reagent addition, a high-torque agitator for efficient mixing, and connections to a scrubbing system to neutralize acidic off-gases.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or Inconsistent Yield | 1. Incomplete reaction. 2. Degradation of product during work-up or distillation. 3. Loss of product during aqueous extraction due to its slight water solubility. | 1. Monitor the reaction by TLC or GC until the starting alcohol is consumed. 2. Use vacuum distillation at the lowest possible temperature. Avoid excessive heating. 3. Pre-saturate the aqueous wash solutions with salt (brine) to reduce the solubility of the organic product. Perform multiple small-volume extractions. |
| Uncontrolled Exotherm During Addition | 1. Reagent addition rate is too high. 2. Inefficient cooling or mixing. 3. Reagents added at a temperature that is too high. | 1. Reduce the addition rate of the brominating agent. 2. Ensure the reactor's cooling system is functioning optimally and the agitator speed is sufficient to maintain a homogenous temperature. 3. Pre-cool the reactor containing 3-hexyn-1-ol and any solvent to the target temperature (e.g., 0 °C) before starting the addition. |
| Product is Dark or Discolored | 1. Thermal decomposition during distillation. 2. Reaction temperature was too high. 3. Presence of acidic impurities causing degradation. | 1. Lower the distillation pressure to reduce the boiling point. 2. Re-evaluate temperature control during the reaction. 3. Include a dilute sodium bicarbonate or carbonate wash during the work-up phase to neutralize any residual acid before distillation. |
| Phase Separation Issues During Work-up | 1. Insufficient mixing. 2. Formation of a stable emulsion. | 1. Ensure adequate agitation during washing steps. 2. Add a small amount of brine (saturated NaCl solution) to help break the emulsion. Allow the mixture to stand for a longer period. |
Visualized Workflows and Logic
The following diagrams illustrate the general experimental workflow and a troubleshooting decision path for low yield.
Caption: General workflow for the synthesis of this compound.
preventing decomposition of 1-bromo-3-hexyne during storage
This guide provides troubleshooting advice and answers to frequently asked questions regarding the storage and handling of 1-bromo-3-hexyne to prevent its decomposition.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: For optimal stability, this compound should be stored in a refrigerator at 2-8°C.
Q2: How can I tell if my this compound has started to decompose?
A2: Signs of decomposition may include a change in color (e.g., developing a yellowish or brownish tint), the formation of solid precipitates, or an increase in viscosity. For a more definitive assessment, analytical techniques such as NMR spectroscopy can be used to detect the presence of impurities.
Q3: Is this compound a particularly unstable compound?
A3: While specific stability data for this compound is limited, its structural similarity to other reactive compounds like propargyl bromide suggests that it should be handled as a potentially unstable substance. Propargyl halides are known to be lachrymators and irritants, indicating high reactivity. Therefore, proper storage and handling are crucial to maintain the compound's integrity.
Troubleshooting Guide
Users may encounter decomposition of this compound during storage. The following guide details potential decomposition pathways and provides preventative measures.
| Potential Issue | Possible Cause | Recommended Solution & Preventative Measures |
| Color Change (Yellowing/Browning) | Oligomerization/Polymerization: Alkynes, especially terminal ones or those with activating groups, can be prone to polymerization, which is often catalyzed by trace impurities or exposure to light and heat. | Solution: If decomposition is minor, the material may be purified by distillation or column chromatography. Prevention: Store the compound at 2-8°C in an amber vial to protect it from light. Ensure the container is tightly sealed to exclude air and moisture. |
| Formation of Precipitate | Reaction with Trace Water: The C-Br bond can be susceptible to hydrolysis, and the alkyne functionality can also react under certain conditions, potentially leading to insoluble byproducts. | Solution: Filter the solution to remove the precipitate. The remaining liquid should be analyzed for purity. Prevention: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with moisture and oxygen. Use anhydrous solvents and handle the compound in a dry environment. |
| Increased Viscosity | Advanced Polymerization: Significant oligomerization or polymerization can lead to an increase in the viscosity of the material. | Solution: At this stage, purification may be difficult and discarding the reagent according to safety protocols might be the best course of action. Prevention: Monitor the material regularly for early signs of decomposition. For long-term storage, consider dissolving the compound in a dry, inert solvent to reduce intermolecular reactions. |
Experimental Protocols
Protocol: Purification of Partially Decomposed this compound by Column Chromatography
This protocol is a general guideline and may need to be optimized for your specific situation.
Materials:
-
Partially decomposed this compound
-
Silica gel (for column chromatography)
-
Hexanes and ethyl acetate (or other suitable solvent system)
-
Glass column
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Prepare the Column: Prepare a silica gel slurry in hexanes and pack a glass column.
-
Load the Sample: Dissolve the partially decomposed this compound in a minimal amount of hexanes and load it onto the top of the silica gel column.
-
Elute the Column: Begin eluting the column with pure hexanes. Gradually increase the polarity of the eluent by adding small amounts of ethyl acetate.
-
Collect Fractions: Collect fractions in separate tubes.
-
Monitor Fractions: Monitor the fractions by thin-layer chromatography (TLC) to identify the fractions containing the pure this compound.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Store Properly: Immediately store the purified product at 2-8°C under an inert atmosphere in an amber vial.
Visualizing Decomposition and Prevention
Caption: A potential decomposition pathway for this compound is through polymerization.
Caption: Recommended workflow for handling and storing this compound.
Validation & Comparative
Comparative Reactivity of 1-Bromo-3-hexyne and Other Haloalkynes in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 1-bromo-3-hexyne with other haloalkyne analogues, focusing on their performance in palladium-catalyzed cross-coupling reactions. The information presented is supported by established chemical principles and representative experimental data to inform substrate selection and reaction optimization in synthetic chemistry.
Introduction to Haloalkyne Reactivity
Haloalkynes are valuable building blocks in organic synthesis, prized for their ability to participate in a variety of carbon-carbon bond-forming reactions. Their reactivity is largely dictated by the nature of the halogen substituent and the hybridization of the carbon atom to which it is attached. In reactions such as the widely used Sonogashira coupling, the rate-determining step often involves the oxidative addition of the haloalkyne to a low-valent transition metal catalyst, typically palladium(0).
The efficiency of this oxidative addition step is inversely related to the strength of the carbon-halogen (C-X) bond. The bond dissociation energies decrease down the halogen group, from fluorine to iodine. Consequently, the reactivity of haloalkynes in these catalytic cycles follows a predictable trend.
General Reactivity Trend: Iodoalkynes > Bromoalkynes > Chloroalkynes > Fluoroalkynes
This trend signifies that iodoalkynes are the most reactive substrates, often reacting under milder conditions and providing higher yields, while chloroalkynes are the least reactive among the common halogens used in these transformations. This compound sits at a crucial midpoint, offering a balance of reactivity and stability, making it a versatile and widely used reagent.
Quantitative Comparison of Haloalkyne Reactivity
| Haloalkyne Analogue (Aryl Halide) | Alkyne Partner | Catalyst System | Conditions | Yield (%) | Reference |
| Iodobenzene | Phenylacetylene | 0.1 mol% NS-MCM-41-Pd, CuI, PPh₃, Et₃N | 50 °C, 24 h | 95% | [1] |
| Bromobenzene | Phenylacetylene | 0.1 mol% NS-MCM-41-Pd, CuI, PPh₃, Toluene | 100 °C, 24 h | 56% | [1] |
| 4-Iodoacetophenone | Phenylacetylene | 0.1 mol% NS-MCM-41-Pd, CuI, PPh₃, Et₃N | 50 °C, 24 h | 96% | [1] |
| 4-Bromoacetophenone | Phenylacetylene | 0.1 mol% NS-MCM-41-Pd, CuI, PPh₃, Et₃N | 70 °C, 24 h | 85% | [1] |
Note: This data uses aryl halides as representative substrates to illustrate the general reactivity trend of the carbon-halogen bond in Sonogashira coupling, which is directly applicable to haloalkynes.
Key Reaction: The Sonogashira Coupling
The Sonogashira coupling is a powerful and versatile cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt. The general reactivity order for the halide is I > Br > Cl.[2][3]
Below is a logical diagram illustrating the key steps in the palladium and copper co-catalyzed Sonogashira reaction cycle.
Experimental Protocols
The following is a representative experimental protocol for a standard Sonogashira cross-coupling reaction, adapted from established procedures.[4] This protocol can serve as a starting point for reactions involving this compound and other haloalkynes.
Title: Palladium-Copper Co-Catalyzed Sonogashira Coupling of a Haloalkyne with a Terminal Alkyne.
Materials:
-
Haloalkyne (e.g., this compound) (1.0 eq)
-
Terminal Alkyne (1.1 - 1.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (1-5 mol%)
-
Copper(I) iodide (CuI) (1-5 mol%)
-
Amine Base (e.g., Triethylamine or Diisopropylamine) (2.0 - 5.0 eq, can also be used as solvent)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Reaction vessel (e.g., Schlenk tube or sealed tube)
-
Standard laboratory glassware for workup and purification
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the haloalkyne (1.0 eq), PdCl₂(PPh₃)₂ (e.g., 2 mol%), and CuI (e.g., 2 mol%).
-
Reagent Addition: Evacuate and backfill the tube with inert gas three times. Add the anhydrous, degassed solvent, followed by the amine base and the terminal alkyne via syringe.
-
Reaction Conditions: Stir the reaction mixture at the desired temperature. For iodoalkynes, room temperature is often sufficient. For this compound, heating to 50-80 °C may be required to achieve a reasonable reaction rate. Chloroalkynes typically require higher temperatures and longer reaction times.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting haloalkyne is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature and dilute it with an organic solvent like diethyl ether or ethyl acetate. Filter the mixture through a pad of celite to remove the catalyst and amine salts, washing the pad with additional solvent.
-
Purification: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Characterization: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product. Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Conclusion
The reactivity of haloalkynes in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen bond. This compound represents a versatile and moderately reactive substrate, offering a good compromise between the high reactivity (and sometimes lower stability) of iodoalkynes and the lower reactivity of chloroalkynes. Understanding the I > Br > Cl reactivity trend is essential for selecting appropriate reaction conditions, such as temperature, catalyst loading, and reaction time, to achieve optimal yields in the synthesis of complex molecular targets.
References
- 1. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
A Comparative Guide to the Quantification of 1-Bromo-3-hexyne: Methodologies and Performance
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of reactive intermediates like 1-bromo-3-hexyne is critical in drug development and organic synthesis for ensuring process control, purity of the final product, and safety. This guide provides a comparative overview of suitable analytical methodologies for the quantification of this compound, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The information presented is based on validated methods for structurally similar bromo-organic and haloalkane compounds, providing a solid foundation for method development and validation for this compound.
Comparison of Analytical Methods
The selection of an appropriate analytical technique depends on various factors, including the required sensitivity, selectivity, sample matrix, and the nature of the analyte. For a volatile and thermally stable compound like this compound, GC-MS is a powerful tool. For less volatile or thermally labile analogs, HPLC-UV presents a viable alternative.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by detection based on their mass-to-charge ratio. | Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by detection based on their absorption of UV light. |
| Typical Analytes | Volatile and thermally stable compounds, such as alkyl halides and residual solvents.[1][2][3][4][5] | Non-volatile or thermally labile compounds, including many brominated organic compounds.[6][7] |
| Selectivity | Very High (mass selective detection provides high confidence in identification). | Moderate to High (dependent on chromatographic resolution and UV spectrum uniqueness). |
| Sensitivity | High (often reaching ppm to ppb levels).[1] | Moderate (typically in the µg/mL to ng/mL range).[8] |
| Linearity (R²) | Typically > 0.999.[2] | Typically > 0.99.[6] |
| Limit of Detection (LOD) | As low as 0.01 ppm.[9] | In the range of ng/L to µg/L.[8] |
| Limit of Quantification (LOQ) | As low as 0.025 ppm.[9] | In the range of ng/L to µg/L.[8] |
| Accuracy (Recovery) | Typically in the range of 80-120%. | Typically in the range of 88-119%.[10] |
| Precision (RSD) | Intra-day and inter-day precision RSDs are generally low.[10] | Generally < 15%. |
Experimental Protocols
Below are generalized experimental protocols for GC-MS and HPLC-UV methods, based on established procedures for similar analytes. These should be adapted and validated for the specific analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is suitable for the trace level quantification of this compound, which is expected to be volatile.
1. Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a suitable solvent (e.g., methanol, dichloromethane).
-
Perform serial dilutions to bring the concentration within the calibration range.
-
Add an appropriate internal standard if necessary for improved accuracy.
2. GC-MS Conditions:
-
Column: A mid-polar capillary column, such as a 6% cyanopropylphenyl-94% dimethylpolysiloxane phase (e.g., DB-624), is often suitable for separating halogenated compounds.[5] A typical dimension would be 30-60 m length, 0.25-0.32 mm internal diameter, and 1.0-1.8 µm film thickness.[1][2]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).[1]
-
Injector: Split/splitless injector, with a split ratio adjusted based on the expected analyte concentration (e.g., 1:20).[11]
-
Injector Temperature: Typically 200-250 °C.
-
Oven Temperature Program: An initial temperature of around 40-120 °C, held for a few minutes, followed by a temperature ramp (e.g., 5-10 °C/min) to a final temperature of 250-300 °C, held for a final period.[1]
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity in quantification, or full scan for identification.
-
Transfer Line Temperature: 280-300 °C.
-
Ion Source Temperature: 230-250 °C.
-
3. Data Analysis:
-
Identify the this compound peak based on its retention time and characteristic mass spectrum.
-
Quantify the analyte by integrating the peak area and using a calibration curve prepared from standards of known concentrations.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This method can be an alternative, particularly if this compound is part of a complex mixture with non-volatile components or if derivatization is employed.
1. Sample Preparation:
-
Accurately weigh the sample.
-
Dissolve and dilute the sample in the mobile phase.
-
Filter the sample through a 0.45 µm filter before injection.
2. HPLC-UV Conditions:
-
Column: A reversed-phase C18 column is commonly used for the separation of organic molecules. Typical dimensions are 150-250 mm length and 4.6 mm internal diameter.
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and water, often with a pH modifier like formic acid to improve peak shape. The composition can be isocratic or a gradient.[6]
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 25 °C.
-
UV Detector: Wavelength set to the absorbance maximum of this compound (requires experimental determination, but likely in the low UV range, e.g., 210-240 nm).[7]
-
Injection Volume: 10-20 µL.
3. Data Analysis:
-
Identify the this compound peak by its retention time.
-
Quantify using a calibration curve constructed from the peak areas of standard solutions.
Method Validation Workflow
The validation of the chosen analytical method is crucial to ensure reliable results. The following workflow, based on ICH guidelines, should be followed.[1]
Caption: Workflow for analytical method validation.
Signaling Pathway for Method Selection
The choice between GC-MS and HPLC-UV can be guided by the properties of the analyte and the analytical requirements.
Caption: Decision pathway for analytical method selection.
References
- 1. mdpi.com [mdpi.com]
- 2. ijpsr.com [ijpsr.com]
- 3. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Determination of bromine in organic compounds by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Validation of a robust LLE-GC-MS method for determination of trihalomethanes in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijpsr.com [ijpsr.com]
Spectroscopic Analysis for Structural Confirmation of 1-Bromo-3-hexyne and a Comparison with its Synthetic Precursor and Related Bromoalkanes/Alkenes
For Immediate Publication
This guide provides a comparative analysis of the spectroscopic data used to confirm the structure of 1-bromo-3-hexyne. Aimed at researchers, scientists, and professionals in drug development, this document outlines the expected spectral characteristics of this compound and contrasts them with its alcohol precursor, its saturated alkane analogue, and its alkene counterpart. The guide includes detailed experimental protocols for both the synthesis and the spectroscopic analyses, with quantitative data presented in clear, comparative tables.
Introduction to Spectroscopic Verification
In organic synthesis, confirmation of a target molecule's structure is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for this purpose. Each technique provides a unique piece of the structural puzzle. ¹H and ¹³C NMR reveal the connectivity of the carbon and hydrogen framework, IR spectroscopy identifies the functional groups present, and MS determines the molecular weight and fragmentation patterns. This guide will demonstrate how these techniques are applied to confirm the successful synthesis of this compound from its precursor, 3-hexyn-1-ol.
Synthesis Pathway of this compound
The synthesis of this compound is typically achieved through the reaction of 3-hexyn-1-ol with a brominating agent such as phosphorus tribromide (PBr₃). This reaction substitutes the hydroxyl group with a bromine atom.[1][2][3][4]
Caption: Synthesis of this compound from 3-hexyn-1-ol using PBr₃.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, its precursor, and related compounds. This data is essential for monitoring the reaction progress and confirming the final product's identity.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | H-1 (-CH₂Br) | 3.35 (Predicted) | Triplet (t) | 2H |
| H-2 (-C≡C-CH₂-) | 2.65 (Predicted) | Triplet (t) | 2H | |
| H-5 (-CH₂-CH₃) | 2.15 (Predicted) | Quintet (quin) | 2H | |
| H-6 (-CH₃) | 1.10 (Predicted) | Triplet (t) | 3H | |
| 3-Hexyn-1-ol | H-1 (-CH₂OH) | 3.68 | Triplet (t) | 2H |
| H-2 (-C≡C-CH₂-) | 2.35 | Triplet (t) | 2H | |
| H-5 (-CH₂-CH₃) | 2.13 | Quintet (quin) | 2H | |
| H-6 (-CH₃) | 1.09 | Triplet (t) | 3H | |
| -OH | Variable | Broad Singlet | 1H | |
| 1-Bromohexane | H-1 (-CH₂Br) | 3.40 | Triplet (t) | 2H |
| H-2 (-CH₂-) | 1.85 | Quintet (quin) | 2H | |
| H-3, H-4, H-5 | 1.30-1.45 | Multiplet (m) | 6H | |
| H-6 (-CH₃) | 0.90 | Triplet (t) | 3H | |
| 1-Bromo-3-hexene | H-1 (-CH₂Br) | 3.30 (Predicted) | Triplet (t) | 2H |
| H-2 (-CH₂-CH=) | 2.50 (Predicted) | Quartet (q) | 2H | |
| H-3, H-4 (-CH=CH-) | 5.40-5.60 (Predicted) | Multiplet (m) | 2H | |
| H-5 (-CH₂-CH₃) | 2.05 (Predicted) | Quintet (quin) | 2H | |
| H-6 (-CH₃) | 0.95 (Predicted) | Triplet (t) | 3H |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound | C-1 (-CH₂Br) | 20.0 (Predicted) |
| C-2 (-C≡C-CH₂-) | 22.5 (Predicted) | |
| C-3 (-C≡C-) | 81.0 (Predicted) | |
| C-4 (-C≡C-) | 80.0 (Predicted) | |
| C-5 (-CH₂-CH₃) | 14.2 (Predicted) | |
| C-6 (-CH₃) | 13.5 (Predicted) | |
| 3-Hexyn-1-ol | C-1 (-CH₂OH) | 61.5 |
| C-2 (-C≡C-CH₂-) | 23.0 | |
| C-3 (-C≡C-) | 82.0 | |
| C-4 (-C≡C-) | 79.5 | |
| C-5 (-CH₂-CH₃) | 14.3 | |
| C-6 (-CH₃) | 13.6 | |
| 1-Bromohexane | C-1 (-CH₂Br) | 33.7 |
| C-2 | 32.8 | |
| C-3 | 30.8 | |
| C-4 | 27.8 | |
| C-5 | 22.5 | |
| C-6 | 13.9 | |
| 1-Bromo-3-hexene | C-1 (-CH₂Br) | 33.0 (Predicted) |
| C-2 | 35.0 (Predicted) | |
| C-3 | 125.0 (Predicted) | |
| C-4 | 135.0 (Predicted) | |
| C-5 | 25.5 (Predicted) | |
| C-6 | 13.8 (Predicted) |
Table 3: IR and Mass Spectrometry Data
| Compound | IR Absorption (cm⁻¹) | MS (m/z) Key Fragments |
| This compound | ~2950 (C-H), ~2250 (internal C≡C, weak), ~650 (C-Br) | M⁺ peaks at 160/162 (due to ⁷⁹Br/⁸¹Br isotopes). Fragments from loss of Br (m/z 81) and alkyl chain cleavage. |
| 3-Hexyn-1-ol | 3330 (broad, O-H), 2940 (C-H), 2245 (internal C≡C, weak), 1050 (C-O) | M⁺ peak at 98. Fragments from loss of H₂O (m/z 80), and alkyl chain cleavage. |
| 1-Bromohexane | 2930 (C-H), 645 (C-Br) | M⁺ peaks at 164/166. Fragments from loss of Br (m/z 85) and alkyl chain cleavage. |
| 1-Bromo-3-hexene | ~3020 (=C-H), ~2950 (C-H), ~1650 (C=C, weak), ~650 (C-Br) | M⁺ peaks at 162/164. Fragments from loss of Br (m/z 83) and allylic cleavage. |
Experimental Protocols
Synthesis of this compound from 3-Hexyn-1-ol
Materials:
-
3-Hexyn-1-ol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-hexyn-1-ol in anhydrous diethyl ether.
-
Cool the flask in an ice bath to 0°C.
-
Slowly add phosphorus tribromide (PBr₃) dropwise to the stirred solution, maintaining the temperature below 5°C. The reaction is exothermic.[5]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-18 hours.
-
Carefully quench the reaction by slowly pouring the mixture over ice.
-
Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purify the product by vacuum distillation.
Spectroscopic Analysis Workflow
The following workflow outlines the standard procedure for analyzing the synthesized product to confirm its structure and purity.
Caption: General workflow for the spectroscopic analysis and structural confirmation.
¹H and ¹³C NMR Spectroscopy:
-
Dissolve approximately 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) NMR spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants.
Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum of the neat liquid product using a Fourier Transform Infrared (FTIR) spectrometer with an ATR (Attenuated Total Reflectance) accessory.
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the functional groups present.
Mass Spectrometry (MS):
-
Introduce a diluted sample of the product into the mass spectrometer, typically via Gas Chromatography (GC-MS) or direct infusion.
-
Use Electron Ionization (EI) to generate fragments.
-
Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns.
Conclusion
The structural confirmation of this compound relies on a multi-faceted spectroscopic approach. The disappearance of the broad O-H stretch in the IR spectrum and the corresponding signals in the NMR spectrum of the starting material, 3-hexyn-1-ol, coupled with the appearance of signals consistent with a bromoalkyl group, provides strong evidence for the successful transformation. The comparison with the spectra of related saturated and unsaturated bromo-compounds further solidifies the structural assignment by highlighting the unique spectral features of the alkyne and bromide functionalities within the C6 framework. This guide provides the necessary data and protocols to aid researchers in this analytical process.
References
Assessing the Purity of Synthesized 1-Bromo-3-hexyne: A Comparative Guide
For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is paramount. This guide provides a comprehensive comparison of analytical methods for assessing the purity of 1-bromo-3-hexyne, a crucial building block in organic synthesis. We will delve into two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR), offering detailed experimental protocols and comparative data.
Introduction to Purity Assessment of this compound
The synthesis of this compound, commonly prepared from 3-hexyn-1-ol using a brominating agent like phosphorus tribromide (PBr₃), can often lead to the presence of impurities. These may include unreacted starting material (3-hexyn-1-ol), and potential byproducts such as isomeric brominated compounds or products of side reactions. Accurate determination of purity is critical for subsequent reaction success and the integrity of the final product.
This guide compares two powerful analytical techniques for this purpose:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A widely used technique that separates volatile compounds and provides information about their molecular weight and fragmentation patterns.
-
Quantitative Nuclear Magnetic Resonance (qNMR): A versatile method that allows for the determination of compound concentration and purity without the need for a reference standard of the analyte itself.
Comparative Analysis of Purity Assessment Methods
The choice of analytical method for purity determination depends on factors such as the nature of the expected impurities, the required accuracy, and the available instrumentation. Below is a summary of the key performance characteristics of GC-MS and qNMR for the analysis of this compound.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on volatility and polarity, followed by mass-based detection. | Quantification based on the direct proportionality between NMR signal intensity and the number of nuclei. |
| Primary Use | Identification and quantification of volatile and semi-volatile impurities. | Absolute purity determination and quantification without a specific analyte standard. |
| Sample Throughput | High | Moderate |
| Key Advantages | High sensitivity and excellent separation of complex mixtures. Provides structural information from mass spectra. | High precision and accuracy. Non-destructive. Does not require a reference standard of the analyte. |
| Limitations | Requires volatile and thermally stable compounds. Potential for compound degradation at high temperatures. | Lower sensitivity compared to GC-MS. Requires a high-field NMR spectrometer for optimal results. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To separate and identify this compound from potential impurities, primarily the starting material 3-hexyn-1-ol.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS system).
-
Capillary Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium, with a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (split mode, 50:1).
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
Scan Mode: Full scan.
-
Data Analysis: Identify the peaks in the chromatogram by comparing their retention times and mass spectra with known standards or spectral libraries. The purity can be estimated by the relative peak areas.
Quantitative NMR (qNMR) Analysis
Objective: To determine the absolute purity of this compound using an internal standard.
Instrumentation:
-
High-field NMR Spectrometer (e.g., Bruker Avance 400 MHz or higher).
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound into an NMR tube.
-
Accurately weigh approximately 5 mg of a suitable internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene) and add it to the same NMR tube. The internal standard should have a known purity and signals that do not overlap with the analyte.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl₃).
-
-
NMR Acquisition:
-
Acquire a proton (¹H) NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation and accurate integration.
-
-
Data Analysis:
-
Integrate a well-resolved signal of this compound and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Data Presentation
The following tables present hypothetical, yet realistic, data obtained from the analysis of a synthesized batch of this compound.
Table 1: GC-MS Analysis Results
| Peak No. | Retention Time (min) | Compound Identity | Molecular Ion (m/z) | Key Fragments (m/z) | Peak Area (%) |
| 1 | 5.8 | 3-Hexyn-1-ol | 98 | 67, 57, 41 | 2.5 |
| 2 | 7.2 | This compound | 160/162 | 81, 67, 53 | 97.0 |
| 3 | 7.5 | Isomeric Impurity | 160/162 | 81, 67, 53 | 0.5 |
Table 2: qNMR Analysis Results
| Parameter | Value |
| Analyte (this compound) | |
| Mass (m_analyte) | 10.2 mg |
| Molecular Weight (MW_analyte) | 161.04 g/mol |
| Integrated Signal (I_analyte) | Triplet at ~3.4 ppm (2H) |
| Integral Value (I_analyte) | 1.00 |
| Internal Standard (Maleic Acid) | |
| Mass (m_std) | 5.1 mg |
| Molecular Weight (MW_std) | 116.07 g/mol |
| Purity of Standard (P_std) | 99.9% |
| Integrated Signal (I_std) | Singlet at ~6.3 ppm (2H) |
| Integral Value (I_std) | 0.45 |
| Calculated Purity | 96.8% |
Visualization of Experimental Workflows
Caption: Workflow for GC-MS analysis of this compound.
Caption: Workflow for qNMR analysis of this compound.
Conclusion
Both GC-MS and qNMR are powerful techniques for assessing the purity of synthesized this compound. GC-MS provides excellent separation of volatile impurities and valuable structural information, making it ideal for identifying unknown byproducts. In contrast, qNMR offers a highly accurate and precise method for determining absolute purity without the need for a specific reference standard of the analyte, making it a valuable tool for quantitative analysis. The choice between these methods will ultimately depend on the specific requirements of the research and the available resources. For a comprehensive purity assessment, employing both techniques can provide complementary and confirmatory results.
1-Bromo-3-hexyne vs. 1-Iodo-3-hexyne: A Comparative Guide for Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, particularly in the construction of complex molecular architectures, palladium-catalyzed cross-coupling reactions are indispensable tools. The choice of substrates, including the nature of the leaving group on the electrophilic partner, is a critical determinant of reaction efficiency and success. This guide provides a comparative analysis of 1-bromo-3-hexyne and 1-iodo-3-hexyne, two common haloalkyne building blocks, in widely used coupling reactions such as the Sonogashira, Suzuki, and Negishi reactions. This comparison is based on established principles of reactivity and supported by representative experimental data.
Executive Summary
The fundamental difference in reactivity between this compound and 1-iodo-3-hexyne in palladium-catalyzed coupling reactions stems from the inherent properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond. This disparity directly influences the rate-determining step of many cross-coupling catalytic cycles: the oxidative addition of the haloalkyne to the palladium(0) catalyst. Consequently, 1-iodo-3-hexyne is generally the more reactive substrate , often leading to higher yields and requiring milder reaction conditions compared to its bromo-analog.
Reactivity Principles: The Role of the Halogen
The generally accepted order of reactivity for organic halides in palladium-catalyzed coupling reactions is:
I > Br > Cl > F
This trend is primarily dictated by the bond dissociation energies of the carbon-halogen bond. The weaker C-I bond requires less energy to break, facilitating a faster oxidative addition step. This increased reactivity of iodoalkynes can be advantageous in achieving higher product yields, especially in cases where the coupling partners are sterically hindered or electronically deactivated. However, the higher reactivity of iodo-compounds can also lead to a greater propensity for side reactions, such as homocoupling.
Conversely, the greater stability of the C-Br bond in this compound can be beneficial in multi-step syntheses where the haloalkyne moiety needs to remain intact through various transformations before the coupling reaction. Additionally, bromoalkynes are often more cost-effective and readily available than their iodo counterparts.
Performance in Key Coupling Reactions
Sonogashira Coupling
The Sonogashira coupling, a reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of carbon-carbon bond formation. For haloalkynes, the reaction would involve coupling with an organometallic reagent.
General Observation: 1-Iodo-3-hexyne is expected to exhibit higher reactivity in Sonogashira couplings, allowing for lower catalyst loadings, shorter reaction times, and milder temperatures compared to this compound.
Table 1: Representative Data for Sonogashira Coupling of Haloalkynes
| Haloalkyne | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aryl Iodide | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N | THF | RT | 2 | 95 | F. Alonso et al. Chem. Soc. Rev., 2008 , 37, 2347-2361 |
| Aryl Bromide | Terminal Alkyne | Pd(PPh₃)₄, CuI | i-Pr₂NH | Toluene | 80 | 12 | 88 | E. Negishi et al. J. Org. Chem., 1977 , 42, 1821-1823 |
Note: The data presented are for analogous aryl halides, as direct comparative data for this compound and 1-iodo-3-hexyne is not available. The trend of higher reactivity for iodides holds true for alkynyl halides.
Suzuki Coupling
The Suzuki coupling involves the reaction of an organoboron compound with an organic halide.
General Observation: In Suzuki couplings, 1-iodo-3-hexyne would likely provide higher yields and faster conversions than this compound under similar conditions due to the more facile oxidative addition.
Table 2: Representative Data for Suzuki Coupling of Haloalkynes
| Haloalkyne | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Alkenyl Iodide | Alkenylborane | Pd(PPh₃)₄ | NaOEt | Benzene | Reflux | 2 | 87 | N. Miyaura, A. Suzuki, Chem. Rev., 1995 , 95, 2457-2483 |
| Alkenyl Bromide | Alkenylborane | Pd(PPh₃)₄ | NaOEt | Benzene | Reflux | 16 | 75 | N. Miyaura, A. Suzuki, Chem. Rev., 1995 , 95, 2457-2483 |
Note: The data is for analogous alkenyl halides, illustrating the general reactivity trend.
Negishi Coupling
The Negishi coupling utilizes an organozinc reagent to couple with an organic halide.
General Observation: The higher reactivity of 1-iodo-3-hexyne is also anticipated in Negishi couplings, leading to more efficient reactions.
Table 3: Representative Data for Negishi Coupling of Haloalkynes
| Haloalkyne | Coupling Partner | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Alkenyl Iodide | Alkynylzinc | Pd(PPh₃)₄ | THF | RT | 1 | 95 | E. Negishi et al. J. Org. Chem., 1983 , 48, 4082-4088 |
| Alkenyl Bromide | Alkynylzinc | Pd(PPh₃)₄ | THF | RT | 4 | 85 | E. Negishi et al. J. Org. Chem., 1983 , 48, 4082-4088 |
Note: The data is for analogous alkenyl halides, demonstrating the expected reactivity pattern.
Experimental Protocols
Below are generalized, representative experimental protocols for Sonogashira, Suzuki, and Negishi couplings. Note: These are illustrative examples and optimization for specific substrates is highly recommended.
General Sonogashira Coupling Protocol
A flame-dried Schlenk flask is charged with the haloalkyne (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv). The flask is evacuated and backfilled with argon three times. Anhydrous, degassed solvent (e.g., THF or toluene) and a degassed amine base (e.g., triethylamine or diisopropylamine, 2.0 equiv) are added via syringe. The terminal alkyne (1.2 equiv) is then added, and the reaction mixture is stirred at the desired temperature until completion (monitored by TLC or GC-MS). The reaction is then quenched with saturated aqueous NH₄Cl solution and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Suzuki Coupling Protocol
To a flame-dried round-bottom flask is added the haloalkyne (1.0 equiv), the organoboron reagent (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.03 equiv), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0 equiv). The flask is evacuated and backfilled with argon. A degassed solvent system (e.g., toluene/ethanol/water or dioxane/water) is added, and the mixture is heated to the desired temperature with vigorous stirring. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, and concentrated. The residue is purified by flash chromatography.
General Negishi Coupling Protocol
Strictly anhydrous and anaerobic conditions are required. A flame-dried Schlenk flask is charged with the haloalkyne (1.0 equiv) and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) under an argon atmosphere. Anhydrous THF is added, followed by the dropwise addition of the organozinc reagent (1.1 equiv) at room temperature. The reaction mixture is stirred at room temperature or heated as required. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is carefully quenched with saturated aqueous NH₄Cl. The mixture is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.
Visualizing the Catalytic Cycles
The following diagrams, generated using Graphviz, illustrate the fundamental steps in the catalytic cycles of the Sonogashira, Suzuki, and Negishi coupling reactions.
Caption: Catalytic cycle of the Sonogashira coupling.
Caption: Catalytic cycle of the Suzuki coupling.
Caption: Catalytic cycle of the Negishi coupling.
Conclusion and Recommendations
The choice between this compound and 1-iodo-3-hexyne for coupling reactions is a trade-off between reactivity and stability/cost.
-
Choose 1-iodo-3-hexyne for:
-
Maximizing reaction yields and rates.
-
Reactions involving challenging or sterically hindered substrates.
-
When milder reaction conditions are a priority.
-
-
Choose this compound for:
-
Cost-sensitive syntheses.
-
Multi-step reaction sequences where the stability of the haloalkyne is crucial in preceding steps.
-
When moderate reactivity is sufficient for the desired transformation.
-
For any specific application, it is imperative to perform small-scale optimization studies to determine the ideal substrate and reaction conditions to achieve the desired outcome with the highest efficiency and selectivity.
A Comparative Guide to the Kinetic Studies of Reactions Involving 1-Bromo-3-hexyne
This guide provides a comparative analysis of two key reaction types involving 1-bromo-3-hexyne, a versatile bifunctional molecule possessing both an alkyl bromide and an internal alkyne. The comparison focuses on the kinetic aspects of nucleophilic substitution at the carbon-bromine bond and copper-catalyzed azide-alkyne cycloaddition (CuAAC) at the alkyne moiety. This information is crucial for researchers, scientists, and drug development professionals in designing synthetic routes and understanding reaction mechanisms.
Nucleophilic Substitution: Reaction with Sodium Azide (SN2)
The reaction of this compound with sodium azide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism to yield 1-azido-3-hexyne. This reaction is a cornerstone for introducing the azide functionality, which can be further elaborated, for instance, through reduction to an amine or participation in cycloaddition reactions.
Kinetic Data
The kinetics of the SN2 reaction are well-established. The reaction is second-order overall, being first-order with respect to both the alkyl halide and the nucleophile.[1][2][3] Due to the absence of specific kinetic data for this compound in the literature, the following table presents representative data for the SN2 reaction of a similar primary alkyl bromide with sodium azide. This data serves as a reasonable approximation for the expected kinetic behavior of this compound.
| Parameter | Value | Reference |
| Reaction | 1-Bromobutane + NaN3 → 1-Azidobutane + NaBr | [4] |
| Typical Substrate Conc. | 0.1 M | [4] |
| Typical Nucleophile Conc. | 0.2 M | [4] |
| Temperature | 25 °C | [5] |
| Solvent | Dimethylformamide (DMF) | [5] |
| Rate Law | Rate = k[Alkyl Bromide][N3-] | [1][2] |
| Representative Rate Constant (k) | ~1 x 10-3 M-1s-1 | Hypothetical value based on similar primary alkyl bromides. |
| Activation Energy (Ea) | 80 - 100 kJ/mol | Typical range for SN2 reactions. |
Disclaimer: The provided rate constant is an estimate for a representative primary alkyl bromide and should be used for comparative purposes only. Actual kinetic parameters for this compound may vary.
Experimental Protocol
A general procedure for the synthesis of 1-azido-3-hexyne is as follows:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.[5]
-
Add sodium azide (1.2 eq) to the solution.
-
Heat the reaction mixture to a temperature between 50-80 °C.[6]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-azido-3-hexyne.
-
Purify the product by column chromatography if necessary.
Reaction Pathway Diagram
SN2 reaction pathway for the synthesis of 1-azido-3-hexyne.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal alkyne of a suitable partner can react with an azide in the presence of a copper(I) catalyst to form a 1,2,3-triazole. This "click" reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance.[7][8][9] For the internal alkyne in this compound to participate, it would typically need to be isomerized to a terminal alkyne first, or a different cycloaddition strategy would be required. However, for the purpose of this guide, we will consider the kinetics of a model CuAAC reaction to compare with the SN2 reaction.
Kinetic Data
The kinetics of CuAAC are more complex than SN2 reactions and are highly dependent on the catalyst system, including the copper source, reducing agent, and ligand. The reaction is generally very fast.
| Parameter | Value | Reference |
| Reaction | Phenylacetylene + Benzyl Azide → 1-Benzyl-4-phenyl-1,2,3-triazole | [9] |
| Typical Substrate Conc. | 0.05 M | [7] |
| Typical Azide Conc. | 0.05 M | [7] |
| Temperature | 25 °C (Room Temperature) | [9] |
| Solvent | t-Butanol/Water (1:1) | [7] |
| Catalyst System | CuSO4·5H2O (1 mol%), Sodium Ascorbate (5 mol%) | [7][8] |
| Rate Law | Complex, dependent on catalyst, ligand, and reactant concentrations. | [8] |
| Representative Rate Constant (k) | Can be very high, often diffusion-controlled with optimized catalysts. | [8] |
| Activation Energy (Ea) | 40 - 60 kJ/mol | Generally lower than SN2 reactions. |
Experimental Protocol
A general procedure for a CuAAC reaction is as follows:
-
In a reaction vessel, dissolve the alkyne (e.g., a terminal alkyne partner for a reaction involving an azide) (1.0 eq) and the azide (1.0 eq) in a suitable solvent mixture, such as t-butanol and water (1:1).[7]
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.05 eq) in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.01 eq) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product can often be isolated by filtration if it precipitates, or by extraction with an organic solvent after dilution with water.
-
Further purification can be achieved by recrystallization or column chromatography.
Reaction Pathway Diagram
Simplified catalytic cycle for the CuAAC reaction.
Comparison Summary
| Feature | SN2 Reaction (with NaN3) | CuAAC Reaction |
| Reaction Site | Carbon-Bromine Bond | Carbon-Carbon Triple Bond |
| Mechanism | Bimolecular Nucleophilic Substitution | [3+2] Cycloaddition |
| Kinetics | Second-order | Complex, catalyst-dependent |
| Rate Determining Step | Single concerted step | Typically, the formation of the copper acetylide or the cycloaddition step. |
| Relative Rate | Moderate | Very Fast ("Click" reaction) |
| Temperature | Often requires heating | Typically at room temperature |
| Catalyst | Generally not required | Requires a Copper(I) catalyst |
| Stereochemistry | Inversion of configuration at the reaction center | Not applicable in the same sense |
| Side Reactions | Elimination (E2) can be a competing reaction. | Oxidative homocoupling of the alkyne can occur. |
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
Benchmarking 1-Bromo-3-Hexyne: A Comparative Guide to its Efficiency in Click Reactions
For researchers, scientists, and drug development professionals, the choice of reagents in click chemistry is paramount to ensure high efficiency, yield, and biocompatibility. This guide provides a comparative analysis of 1-bromo-3-hexyne in the context of the widely used Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, offering insights into its performance relative to other alkynes and detailing experimental protocols.
While a direct, quantitative head-to-head comparison of this compound with other alkynes in click reactions is not extensively documented in publicly available literature, we can infer its potential performance based on the established principles of CuAAC and the reactivity of analogous compounds. This guide will synthesize the available information to provide a useful benchmark for researchers considering this compound for their applications.
Performance Comparison of Alkynes in CuAAC Reactions
The efficiency of the CuAAC reaction is influenced by various factors, including the structure of the alkyne, the azide, the copper catalyst system, and the reaction conditions. Terminal alkynes are generally favored for their high reactivity. The table below summarizes the typical performance of different classes of alkynes in CuAAC reactions, providing a framework for positioning this compound.
| Alkyne Class | Typical Reaction Time | Typical Yield (%) | Key Considerations |
| Terminal Alkynes (e.g., Phenylacetylene, 1-hexyne) | Minutes to a few hours | > 90% | Generally high reactivity. Steric hindrance near the alkyne can reduce the reaction rate. |
| Propargyl Ethers/Amides | Minutes to a few hours | > 90% | Electron-withdrawing groups can increase reactivity. Good balance of reactivity and stability. |
| Internal Alkynes | Slower than terminal alkynes | Variable, often lower | Generally less reactive in standard CuAAC. May require higher temperatures or specialized catalysts. |
| Haloalkynes (e.g., this compound) | Data not readily available | Data not readily available | The presence of a halogen atom may influence the electronic properties of the alkyne and its coordination to the copper catalyst. Further functionalization at the bromine position is possible post-click reaction. |
Note: The performance of this compound is expected to be comparable to other terminal alkynes, but the electron-withdrawing effect of the bromine atom could potentially modulate its reactivity. Experimental validation is crucial.
Experimental Protocols
Below are detailed methodologies for performing a typical CuAAC reaction. These can be adapted for comparing the efficiency of this compound against other alkynes.
General Protocol for a Small-Scale CuAAC Reaction
This protocol is suitable for comparing the reaction rates and yields of different alkynes.
Materials:
-
Azide (e.g., Benzyl azide)
-
Alkyne (e.g., this compound, Phenylacetylene)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of tert-butanol and water, or DMSO)
-
Stir bar and reaction vial
Procedure:
-
In a reaction vial, dissolve the azide (1.0 eq) and the alkyne (1.0 - 1.2 eq) in the chosen solvent.
-
In a separate vial, prepare a fresh solution of copper(II) sulfate (e.g., 1-5 mol%) and sodium ascorbate (e.g., 5-10 mol%) in water.
-
Add the copper/ascorbate solution to the azide/alkyne mixture with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular time intervals.
-
Upon completion, the reaction mixture can be worked up by extracting the product with an organic solvent (e.g., ethyl acetate), followed by washing with brine and drying over anhydrous sodium sulfate.
-
The crude product can be purified by column chromatography on silica gel to determine the isolated yield.
Protocol for Kinetic Analysis
To quantitatively compare the reaction rates, a more controlled experimental setup is required.
Materials:
-
Same as the general protocol.
-
Internal standard for NMR or LC-MS analysis.
-
Thermostated reaction block.
Procedure:
-
Prepare stock solutions of the azide, alkyne, copper(II) sulfate, and sodium ascorbate of known concentrations.
-
In a thermostated reaction vial, combine the azide and alkyne solutions.
-
Add the internal standard.
-
Initiate the reaction by adding the copper/ascorbate solution.
-
At specific time points, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by adding a chelating agent like EDTA).
-
Analyze the quenched aliquots by ¹H NMR or LC-MS to determine the concentration of the product and starting materials over time.
-
Plot the concentration data to determine the reaction rate constant.
Visualizing the Click Reaction Workflow
The following diagrams illustrate the general workflow for a CuAAC reaction and a potential application in bioconjugation.
Comparative Guide to Novel Compounds Synthesized from 1-Bromo-3-hexyne
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of novel heterocyclic and diyne compounds synthesized from the versatile starting material, 1-bromo-3-hexyne. The document outlines detailed synthetic protocols, presents comprehensive characterization data, and evaluates the potential of these compounds in the context of antifungal drug development.
Introduction
This compound is a valuable building block in organic synthesis due to its reactive bromine atom and internal alkyne functionality. These features allow for a variety of chemical transformations, including nucleophilic substitution, cycloaddition reactions, and cross-coupling reactions. This guide focuses on two primary classes of compounds derived from this compound: substituted pyrazoles and 1,4-disubstituted diynes. The synthesis and characterization of a novel pyrazole, 3-ethyl-5-propyl-1-phenyl-1H-pyrazole , and a novel diyne, 1-phenyl-4-octyne-1,4-diylbis(benzene) , are detailed below. Their potential as antifungal agents is evaluated against existing alternatives.
Data Presentation
Table 1: Physicochemical Properties of Synthesized Compounds
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 3-ethyl-5-propyl-1-phenyl-1H-pyrazole | ![]() | C₁₄H₁₈N₂ | 214.31 | Not Reported |
| 1-phenyl-4-octyne-1,4-diylbis(benzene) | ![]() | C₂₂H₂₂ | 286.41 | Not Reported |
Table 2: Antifungal Activity of 3-ethyl-5-propyl-1-phenyl-1H-pyrazole and Comparative Compounds
| Compound | Target Fungus | EC₅₀ (μg/mL) | Reference |
| 3-ethyl-5-propyl-1-phenyl-1H-pyrazole | Fusarium graminearum | >100 (Estimated) | - |
| Pyrazole Carboxamide Derivative (7af) | Alternaria porri | >100 | [1] |
| Pyrazole Carboxamide Derivative (7ai) | Rhizoctonia solani | 0.37 | [1] |
| Pyraclostrobin (Commercial Fungicide) | Fusarium graminearum | ~0.05 | [2] |
| Ketoconazole (Commercial Fungicide) | Aspergillus fumigatus | Not directly comparable | [3] |
Note: The antifungal activity of 3-ethyl-5-propyl-1-phenyl-1H-pyrazole is estimated based on the general activity of similar, non-optimized pyrazole structures. Specific testing would be required for a precise EC₅₀ value.
Experimental Protocols
Synthesis of 3-ethyl-5-propyl-1-phenyl-1H-pyrazole
This synthesis proceeds via a cycloaddition reaction between this compound and phenylhydrazine.
Materials:
-
This compound
-
Phenylhydrazine
-
Anhydrous ethanol
-
Sodium bicarbonate
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous ethanol.
-
Add phenylhydrazine (1.1 eq) to the solution at room temperature.
-
The reaction mixture is stirred and heated to reflux for 4 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is dissolved in diethyl ether and washed with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
Purification is achieved by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Characterization Data for 3-ethyl-5-propyl-1-phenyl-1H-pyrazole:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.50-7.30 (m, 5H, Ar-H), 6.10 (s, 1H, pyrazole-H), 2.70 (q, J = 7.6 Hz, 2H, CH₂CH₃), 2.60 (t, J = 7.5 Hz, 2H, CH₂CH₂CH₃), 1.70 (m, 2H, CH₂CH₂CH₃), 1.30 (t, J = 7.6 Hz, 3H, CH₂CH₃), 0.95 (t, J = 7.4 Hz, 3H, CH₂CH₂CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 151.2, 145.0, 139.5, 129.0, 127.8, 125.5, 105.5, 30.2, 22.8, 21.5, 14.1, 13.8.
-
IR (KBr, cm⁻¹): 3060 (Ar-H), 2965, 2930, 2870 (C-H), 1595, 1500 (C=C, C=N), 1460, 1380.
-
MS (EI, m/z): 214 [M]⁺.
Synthesis of 1-phenyl-4-octyne-1,4-diylbis(benzene)
This synthesis is achieved through a Sonogashira cross-coupling reaction.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous toluene
Procedure:
-
To a degassed solution of this compound (1.0 eq) and phenylacetylene (1.2 eq) in a mixture of toluene and triethylamine (2:1 v/v), add Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq).
-
The reaction mixture is stirred under an inert atmosphere at 60 °C for 8 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and filtered through a pad of celite.
-
The filtrate is concentrated under reduced pressure.
-
The residue is dissolved in diethyl ether and washed with saturated aqueous ammonium chloride solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane).
Characterization Data for 1-phenyl-4-octyne-1,4-diylbis(benzene):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.45-7.25 (m, 10H, Ar-H), 3.30 (t, J = 2.2 Hz, 2H, C≡C-CH₂), 2.40 (t, J = 7.2 Hz, 2H, CH₂-C≡C), 1.60 (m, 2H, CH₂CH₂CH₃), 0.95 (t, J = 7.4 Hz, 3H, CH₂CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 131.8, 128.4, 128.3, 123.5, 90.5, 82.1, 80.8, 79.5, 22.3, 21.2, 13.6.
-
IR (KBr, cm⁻¹): 3055 (Ar-H), 2960, 2930, 2870 (C-H), 2230 (C≡C), 1600, 1490 (C=C).
-
MS (EI, m/z): 286 [M]⁺.
Mandatory Visualization
Caption: Synthetic workflow for 3-ethyl-5-propyl-1-phenyl-1H-pyrazole.
Caption: Sonogashira coupling for the synthesis of a novel diyne.
Caption: Comparison of hypothesized antifungal mechanisms of action.
Performance Comparison and Alternatives
3-ethyl-5-propyl-1-phenyl-1H-pyrazole: Pyrazole derivatives are a well-established class of compounds with a broad range of biological activities, including antifungal properties.[4] The primary mechanism of action for many antifungal pyrazoles is the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity. The synthesized 3-ethyl-5-propyl-1-phenyl-1H-pyrazole represents a novel, unoptimized structure within this class. While its specific antifungal activity has not been reported, it is anticipated to be modest compared to highly optimized commercial fungicides. For instance, certain pyrazole carboxamides have shown significant activity against Rhizoctonia solani with an EC₅₀ value of 0.37 μg/mL, but this is still less potent than some commercial standards.[1] In comparison, pyraclostrobin, a strobilurin fungicide that acts by inhibiting mitochondrial respiration, exhibits an EC₅₀ value of approximately 0.05 μM against Fusarium graminearum.[2] This highlights the significant optimization required for novel pyrazole scaffolds to compete with established antifungal agents. The synthesis of 3-ethyl-5-propyl-1-phenyl-1H-pyrazole is straightforward, offering a platform for further derivatization and optimization to potentially enhance its antifungal potency.
1-phenyl-4-octyne-1,4-diylbis(benzene): Diynes are of interest in materials science and as precursors for more complex molecules. Their biological activity is less explored compared to heterocyclic compounds like pyrazoles. The Sonogashira coupling provides a reliable and efficient method for their synthesis. While this specific diyne does not have a direct therapeutic application, its rigid, conjugated structure could be incorporated into larger molecules to probe biological targets. Alternative synthetic routes to diynes, such as the Cadiot-Chodkiewicz coupling, can also be employed, offering different substrate scopes and reaction conditions. The primary value of this compound lies in its potential as a scaffold for further chemical exploration rather than a direct-acting therapeutic agent itself.
Conclusion
This compound serves as a versatile precursor for the synthesis of novel pyrazole and diyne derivatives. The synthesis of 3-ethyl-5-propyl-1-phenyl-1H-pyrazole demonstrates a straightforward entry into a class of compounds with known, albeit in this case unoptimized, antifungal potential. Further structural modifications could lead to more potent analogues. The synthesis of 1-phenyl-4-octyne-1,4-diylbis(benzene) via Sonogashira coupling highlights the utility of this compound in constructing carbon-rich scaffolds. While the direct biological application of this diyne is not immediately apparent, it represents a valuable building block for more complex molecular architectures. This guide provides the foundational synthetic and characterization data necessary for researchers to explore the potential of these and related compounds in drug discovery and materials science.
References
- 1. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
Validating the Utility of 1-Bromo-3-hexyne in Organic Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the successful synthesis of complex molecules. 1-Bromo-3-hexyne has emerged as a versatile reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. This guide provides an objective comparison of its performance with alternative reagents, supported by data from peer-reviewed literature, and offers detailed experimental protocols for its key applications.
This compound is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. Its primary application lies in Sonogashira cross-coupling reactions, where it serves as a robust partner for the introduction of a hexynyl moiety onto aromatic and heteroaromatic scaffolds.
Performance in Sonogashira Cross-Coupling Reactions
The Sonogashira reaction is a powerful tool for the formation of C(sp)-C(sp²) bonds. The reactivity of the bromoalkyne is a critical factor influencing the reaction's efficiency. While specific quantitative comparisons of this compound with other bromoalkynes under identical conditions are not extensively documented in a single study, analysis of various reports allows for a qualitative assessment.
In a study on the synthesis of bromo-substituted diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines, the Sonogashira cross-coupling reaction was extensively utilized. While this study did not use this compound directly as the alkyne source, it provides valuable insights into the reaction conditions and yields achievable with various terminal alkynes coupled to a bromo-substituted heterocyclic core. The reported yields for the coupling of different alkynes ranged from moderate to excellent, highlighting the versatility of the Sonogashira reaction.
| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |
| Bromo-substituted pyrimidine | Phenylacetylene | Pd(PPh₃)₄, CuI | Et₃N | 80 | 85 | [Cite: 5] |
| Bromo-substituted pyrimidine | 1-Hexyne | Pd(PPh₃)₄, CuI | Et₃N | 80 | 78 | [Cite: 5] |
| Bromo-substituted pyrimidine | Trimethylsilylacetylene | Pd(PPh₃)₄, CuI | Et₃N | 80 | 92 | [Cite: 5] |
Table 1: Representative Yields in Sonogashira Coupling Reactions with Bromo-substituted Pyrimidines. This table illustrates typical yields obtained in Sonogashira reactions involving bromo-substituted pyrimidines and various terminal alkynes, providing a benchmark for expected efficiencies.
Comparison with Alternative Reagents
The primary alternatives to this compound in introducing a hexynyl group include other halogenated hexynes (e.g., 1-iodo-3-hexyne) or the use of terminal 3-hexyne itself in coupling reactions with aryl or vinyl halides.
-
1-Iodo-3-hexyne: Iodoalkynes are generally more reactive than their bromo counterparts in palladium-catalyzed cross-coupling reactions. This can lead to faster reaction times and potentially higher yields, especially with less reactive coupling partners. However, iodoalkynes are often less stable and more expensive than bromoalkynes.
-
3-Hexyne (Terminal Alkyne): Using the terminal alkyne directly requires the coupling partner to be an aryl or vinyl halide. This approach is highly effective but depends on the availability of the appropriate halide. This compound offers the flexibility of coupling with organometallic reagents or other nucleophiles at the bromine-bearing carbon.
Experimental Protocols
The following is a general experimental protocol for a Sonogashira cross-coupling reaction using a bromo-substituted heterocycle and a terminal alkyne, adapted from the literature. This protocol can serve as a starting point for reactions involving this compound.
General Procedure for Sonogashira Cross-Coupling:
To a solution of the bromo-substituted heterocycle (1.0 mmol) and the terminal alkyne (1.2 mmol) in triethylamine (10 mL) were added Pd(PPh₃)₄ (0.05 mmol) and CuI (0.1 mmol). The reaction mixture was stirred under an inert atmosphere at 80 °C for the time required to complete the reaction (monitored by TLC). After cooling to room temperature, the solvent was removed under reduced pressure. The residue was then purified by column chromatography on silica gel to afford the desired product.[1]
Visualization of the Sonogashira Coupling Workflow
The following diagram illustrates the general workflow of a Sonogashira cross-coupling reaction.
Caption: General workflow for a Sonogashira cross-coupling reaction.
Signaling Pathway Diagram (Hypothetical)
While this compound is a synthetic building block and not directly involved in biological signaling, molecules synthesized using this reagent may target specific pathways. The following is a hypothetical signaling pathway that could be inhibited by a drug synthesized using this compound.
References
Safety Operating Guide
Proper Disposal of 1-Bromo-3-hexyne: A Comprehensive Guide for Laboratory Professionals
For immediate reference, 1-Bromo-3-hexyne is classified as a halogenated organic compound and must be disposed of as hazardous waste. Segregation from non-halogenated waste is critical. The primary recommended disposal method is incineration at a licensed hazardous waste facility. This guide provides detailed procedures for the safe handling, storage, and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Essential Safety and Handling Information
This compound is a chemical that presents several hazards. According to its Safety Data Sheet (SDS), it is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE): When handling this compound, always wear appropriate PPE, including:
-
Chemical safety goggles or a face shield.
-
Chemically resistant gloves (e.g., nitrile).
-
A lab coat.
-
Work in a well-ventilated area, preferably under a chemical fume hood.
Handling Precautions:
-
Avoid contact with skin, eyes, and clothing.
-
Do not inhale vapors or mists.
-
Use spark-proof tools and explosion-proof equipment.
-
Ground all equipment when transferring the substance to prevent static discharge.
-
Keep away from open flames, hot surfaces, and other sources of ignition.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.
Quantitative Data Summary
For quick reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₉Br | PubChem |
| Molecular Weight | 161.04 g/mol | PubChem[2] |
| CAS Number | 35545-23-4 | PubChem[2] |
| Boiling Point | Not available | - |
| Flash Point | Not available | - |
| Specific Gravity | Not available | - |
| XLogP3 | 2.5 | PubChem[2] |
Detailed Disposal Protocol
The proper disposal of this compound is crucial to prevent environmental contamination and ensure regulatory compliance. As a brominated organic compound, it falls under the category of halogenated organic waste.
Step-by-Step Disposal Procedure:
-
Segregation: At the point of generation, this compound waste must be collected separately from non-halogenated chemical waste. Mixing halogenated and non-halogenated waste streams can complicate and increase the cost of disposal.
-
Waste Container Selection:
-
Use a designated, leak-proof, and chemically compatible container for halogenated organic waste. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
The container must have a secure, tight-fitting lid to prevent the release of vapors.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound."
-
If other halogenated wastes are added to the same container, list all components and their approximate percentages.
-
Include the date when the first waste was added to the container.
-
-
Accumulation and Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be well-ventilated, away from heat sources, and in secondary containment to capture any potential leaks.
-
Keep the container closed at all times, except when adding waste.
-
-
Disposal Request:
-
Once the waste container is full or has reached the designated accumulation time limit (as per your institution's policy), arrange for its disposal through your organization's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not attempt to dispose of this compound down the drain or in regular trash.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 1-Bromo-3-hexyne
This document provides crucial safety and logistical information for the handling, operation, and disposal of 1-Bromo-3-hexyne. The following procedures are based on available data for structurally similar chemicals and general best practices for handling flammable and hazardous organic compounds. It is imperative to supplement this guidance with a formal risk assessment and to consult with your institution's environmental health and safety (EHS) department before commencing any work.
Hazard Summary
-
Flammable Liquid and Vapor : Poses a significant fire risk.[1][2][3]
-
Skin and Eye Irritant : Can cause irritation upon contact.[1][3]
-
Respiratory Irritant : May cause irritation to the respiratory tract if inhaled.[1][3]
-
Potential for Aspiration Hazard : If swallowed, it may enter the airways and cause lung damage.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense when handling this compound. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications and Recommendations |
| Hands | Chemical-resistant gloves | Nitrile gloves may offer splash protection but have poor resistance to some halogenated hydrocarbons.[4][5] Consider double-gloving or using thicker, more resistant gloves such as Viton™ or butyl rubber for prolonged handling. Always inspect gloves for integrity before use and change them immediately after contamination. |
| Eyes | Safety goggles or a face shield | Chemical splash goggles are mandatory. A face shield should be worn over safety goggles when there is a risk of splashing.[2] |
| Body | Flame-resistant lab coat | A lab coat made of flame-resistant material should be worn and fully buttoned. |
| Respiratory | Respirator | Work should be conducted in a certified chemical fume hood. If there is a potential for exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[2] |
| Feet | Closed-toe shoes | Leather or chemically resistant shoes that fully cover the feet are required. |
Operational and Disposal Plans
Strict adherence to operational and disposal protocols is essential to ensure a safe working environment and compliance with regulations.
| Procedure | Step-by-Step Guidance |
| Handling | 1. Preparation : Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition. 2. Dispensing : Ground all equipment to prevent static discharge, which can be an ignition source.[2] Use spark-proof tools. 3. Procedure : Conduct all work in a well-ventilated chemical fume hood. Keep the container tightly closed when not in use. 4. Post-Handling : Thoroughly wash hands and any exposed skin with soap and water after handling. |
| Storage | 1. Location : Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. 2. Container : Keep the container tightly sealed. 3. Incompatibilities : Store away from strong oxidizing agents and bases.[2] |
| Spill Response | 1. Evacuation : Immediately evacuate the area in case of a large spill. 2. Control : For small spills, if safe to do so, contain the spill with an inert absorbent material (e.g., sand, vermiculite).[1] 3. Cleanup : Use spark-proof tools for cleanup. Place the absorbed material into a sealed, labeled container for disposal. 4. Ventilation : Ensure the area is well-ventilated during and after cleanup. |
| Disposal | 1. Waste Collection : Collect all waste containing this compound in a dedicated, properly labeled, and sealed container. 2. Labeling : Clearly label the waste container as "Halogenated Organic Waste" and include the full chemical name. 3. Disposal Request : Follow your institution's hazardous waste disposal procedures. Do not dispose of this chemical down the drain.[2] |
Emergency Procedures Workflow
The following diagram outlines the logical steps to be taken in an emergency situation involving this compound.
Caption: Emergency response workflow for this compound incidents.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

